molecular formula C96H149N23O26 B10825577 M40 acetate(143896-17-7 free base)

M40 acetate(143896-17-7 free base)

Katalognummer: B10825577
Molekulargewicht: 2041.3 g/mol
InChI-Schlüssel: BHQSNVHGZBXXIH-NKMYXGHHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

M40 acetate(143896-17-7 free base) is a useful research compound. Its molecular formula is C96H149N23O26 and its molecular weight is 2041.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality M40 acetate(143896-17-7 free base) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about M40 acetate(143896-17-7 free base) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C96H149N23O26

Molekulargewicht

2041.3 g/mol

IUPAC-Name

acetic acid;(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C94H145N23O24.C2H4O2/c1-46(2)33-61(82(129)100-44-76(124)115-30-19-24-71(115)93(140)117-32-20-25-72(117)94(141)116-31-18-23-70(116)91(138)104-54(14)81(128)108-63(35-48(5)6)84(131)103-53(13)80(127)107-62(34-47(3)4)83(130)101-51(11)78(97)125)109-85(132)64(36-49(7)8)110-87(134)66(38-56-26-28-58(120)29-27-56)106-75(123)43-99-79(126)52(12)102-90(137)69(45-118)113-88(135)68(40-73(96)121)111-86(133)65(37-50(9)10)112-92(139)77(55(15)119)114-89(136)67(105-74(122)41-95)39-57-42-98-60-22-17-16-21-59(57)60;1-2(3)4/h16-17,21-22,26-29,42,46-55,61-72,77,98,118-120H,18-20,23-25,30-41,43-45,95H2,1-15H3,(H2,96,121)(H2,97,125)(H,99,126)(H,100,129)(H,101,130)(H,102,137)(H,103,131)(H,104,138)(H,105,122)(H,106,123)(H,107,127)(H,108,128)(H,109,132)(H,110,134)(H,111,133)(H,112,139)(H,113,135)(H,114,136);1H3,(H,3,4)/t51-,52-,53-,54-,55+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,77-;/m0./s1

InChI-Schlüssel

BHQSNVHGZBXXIH-NKMYXGHHSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CN)O.CC(=O)O

Kanonische SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN.CC(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: M40 Acetate (CAS 143896-17-7) Mechanism of Action

[1]

Executive Summary

M40 (M40 acetate) is a high-affinity, chimeric peptide antagonist targeting galanin receptors (GalR).[1] Structurally derived from the N-terminal fragment of galanin fused to a stabilizing C-terminal motif, M40 is a critical tool for dissecting the physiological roles of galanin in nociception, feeding behavior, cognitive deficits, and cardiovascular regulation.

While primarily utilized as a non-selective antagonist for GalR1 and GalR2, M40 exhibits complex pharmacology, including dose-dependent partial agonism in specific tissue contexts. This guide provides a rigorous technical breakdown of its mechanism, signaling interference, and validated experimental protocols for research applications.

Chemical Identity & Physicochemical Properties[1]

M40 is a chimeric peptide synthesized to improve metabolic stability while retaining high affinity for the galanin receptor binding pocket.

PropertyDetail
Common Name M40 (M40 acetate)
CAS Number 143896-17-7
Chemical Class Chimeric Neuropeptide
Sequence Galanin(1-13)-Pro-Pro-(Ala-Leu)₂-Ala-amide
Full Sequence Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Pro-Ala-Leu-Ala-Leu-Ala-NH₂
Molecular Weight ~1981.33 Da
Solubility Soluble in water (up to 1 mg/mL); PBS
Appearance White lyophilized powder

Structural Insight: The N-terminal 1-13 fragment of galanin is the "pharmacophore" responsible for receptor recognition. The C-terminal substitution (Pro-Pro-linker) provides resistance to enzymatic degradation, significantly extending its half-life in vivo compared to native galanin.[1]

Mechanism of Action

Receptor Binding Profile

M40 acts as a competitive antagonist at central galanin receptors.[1][2] It binds with high affinity to both GalR1 and GalR2 subtypes, displacing endogenous galanin.

  • GalR1 Affinity (Ki): ~1.8 nM[1][3]

  • GalR2 Affinity (Ki): ~5.1 nM[1][3]

  • Selectivity: Considered non-selective between GalR1 and GalR2 in the central nervous system (CNS).[1]

Signal Transduction Blockade

The primary utility of M40 lies in its ability to uncouple galanin receptors from their downstream G-protein effectors.

  • GalR1 Blockade (Gi/o Pathway):

    • Endogenous Action: Galanin activates GalR1, recruiting Gi/o proteins.[1] This inhibits Adenylate Cyclase (AC), reducing cAMP levels, and opens G-protein-coupled inwardly rectifying potassium channels (GIRK), causing hyperpolarization.[1]

    • M40 Action: M40 occupies the orthosteric site, preventing Gi/o recruitment. This restores cAMP levels and prevents neuronal hyperpolarization.

  • GalR2 Blockade (Gq/11 Pathway):

    • Endogenous Action: Galanin activates GalR2, coupling to Gq/11.[1] This activates Phospholipase C (PLC), generating IP3 and DAG, leading to intracellular Ca²⁺ release.[1]

    • M40 Action: M40 inhibits this cascade, blocking the calcium mobilization essential for galanin-mediated excitatory signaling.

The "Partial Agonist" Caveat (Expert Insight)

Critical Note for Experimental Design: M40 is not a "silent" antagonist in all contexts.

  • High Concentrations (>100 nM): M40 can exhibit weak partial agonist activity, particularly at peripheral GalR2 receptors.[1]

  • Tissue Specificity: In pancreatic islets (insulinoma cells), M40 has been reported to act as a weak agonist rather than an antagonist.[1][2]

  • Implication: Researchers must titrate doses carefully. In in vivo feeding studies, low doses act as antagonists, while supramaximal doses may confound results due to off-target agonism.

Visualization: Signaling Pathway & Blockade[1]

The following diagram illustrates the dual blockade mechanism of M40 on GalR1 and GalR2 signaling pathways.

M40_Mechanismcluster_membraneCell MembraneGalaninEndogenous GalaninGalR1GalR1 ReceptorGalanin->GalR1GalR2GalR2 ReceptorGalanin->GalR2M40M40 (Antagonist)M40->GalR1Blocks BindingM40->GalR2Blocks BindingGiGi/o ProteinGalR1->GiGqGq/11 ProteinGalR2->GqACAdenylate CyclaseGi->ACInhibitsPLCPhospholipase CGq->PLCActivatescAMPcAMP ProductionAC->cAMPDecreasedCaCa2+ ReleasePLC->CaIncreasedFeedingFeeding / DepressioncAMP->FeedingCa->Feeding

Figure 1: M40 competitively blocks Galanin binding at GalR1/GalR2, preventing downstream Gi/Gq modulation.[1]

Experimental Protocols

Reconstitution & Storage (Self-Validating System)

Peptides are prone to aggregation and adsorption.[1] This protocol minimizes loss.[1]

  • Solvent Choice: Dissolve M40 acetate in sterile, endotoxin-free water or PBS.[1]

    • Note: If the peptide does not dissolve immediately, sonicate briefly. Do not use DMSO unless necessary, as it may interfere with certain receptor assays.[1]

  • Concentration: Prepare a stock solution of 1 mM (approx. 2 mg/mL).

  • Aliquoting: Divide into small aliquots (e.g., 10-50 µL) to prevent freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

  • Validation: Measure concentration using UV absorbance at 280 nm (Tryptophan/Tyrosine content) before use in critical assays.

In Vitro Radioligand Binding Assay

Objective: Determine IC50 of M40 against [¹²⁵I]-Galanin.

  • Preparation: Harvest membranes from GalR1/GalR2-transfected CHO cells or rat brain homogenates.[1]

  • Incubation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.05% BSA, and protease inhibitors (Bacitracin).[1]

  • Reaction Mix:

    • 50 µL Membrane suspension.

    • 25 µL [¹²⁵I]-Galanin (0.1 nM final).[1]

    • 25 µL M40 (Concentration range: 10⁻¹² to 10⁻⁶ M).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Analysis: Count radioactivity. Plot % Specific Binding vs. Log[M40].

    • Expected Result: Sigmoidal displacement curve with IC50 in the low nanomolar range (3–15 nM).[2]

In Vivo Administration (Intracerebroventricular - ICV)

Objective: Assess blockade of galanin-induced feeding.

  • Subject: Sprague-Dawley rats (satiated).

  • Stereotaxic Surgery: Implant guide cannula into the lateral ventricle.[1] Allow 1 week recovery.

  • Dosing:

    • Control: Vehicle (ACSF).[1][3]

    • Agonist Only: Galanin (1-3 nmol).[1]

    • Antagonist + Agonist: Pre-treat with M40 (2-8 nmol) 15 minutes prior to Galanin injection.[1]

  • Measurement: Measure food intake at 1, 2, and 4 hours post-injection.

  • Causality Check: M40 alone should not significantly alter feeding in satiated rats (confirms lack of agonist activity at this dose).[1] M40 + Galanin should show significantly reduced feeding compared to Galanin alone.

Applications & Therapeutic Potential[1][7]

FieldApplicationMechanism Cited
Metabolism Obesity/FeedingBlocks GalR1-mediated orexigenic (appetite-stimulating) signaling in the hypothalamus.[1]
Neuroscience DepressionAttenuates the antidepressant effects of SSRIs (e.g., fluoxetine), suggesting endogenous galanin contributes to SSRI efficacy.[1]
Cognition Alzheimer'sReverses galanin-induced deficits in choice accuracy and working memory (hippocampal blockade).[1]
Cardiology Heart FailureChronic treatment with M40 improves cardiac function and reduces fibrosis by blocking GalR1-mediated vagal inhibition.

References

  • Bartfai, T., et al. (1993).[1] "Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes." Proceedings of the National Academy of Sciences, 90(23), 11287-11291. [1]

  • McDonald, M. P., et al. (1998).[1][4] "Galanin inhibits performance on rodent memory tasks."[4][5] Annals of the New York Academy of Sciences, 863, 305-322.[4]

  • Narváez, J. A., et al. (2000).[1][4] "The galanin receptor antagonist M40 blocks the central cardiovascular actions of the galanin N-terminal fragment (1-15)."[4][6] European Journal of Pharmacology, 399(2-3), 197-203.[1][4]

  • Chen, A., et al. (2015).[1][7] "Effects of the Galanin Receptor Antagonist M40 on Cardiac Function and Remodeling in Rats with Heart Failure." Cardiovascular Therapeutics, 33(5), 288-293.[1]

  • Tocris Bioscience. "M40: Galanin Receptor Antagonist Product Information." Tocris Bioscience Product Datasheet.

Technical Guide: Biological Activity and Application of M40 Galanin Antagonist

[1][2]

Executive Summary

M40 is a high-affinity, chimeric peptide antagonist of the galanin receptor family.[1][2] Structurally composed of the N-terminal galanin(1-13) fragment linked to a stabilizing C-terminal motif, M40 is widely utilized to deconvolute the physiological roles of galanin in nociception, metabolic regulation, and neuroendocrine signaling.[1]

While primarily classified as a non-selective antagonist at GalR1 and GalR2 subtypes, M40 exhibits tissue-specific pharmacology—acting as a potent antagonist in the central nervous system (CNS) while displaying weak partial agonist activity in specific peripheral tissues (e.g., pancreatic islets).[1] This guide details the molecular architecture, binding kinetics, and validated experimental protocols for M40 application.[1]

Molecular Architecture & Pharmacodynamics[1][2]

Structural Composition

M40 belongs to the "chimeric" class of galanin ligands.[1][2] Its design leverages the "message-address" concept:

  • Message (N-Terminus): Galanin(1-13). This segment retains high affinity for the galanin receptor binding pocket.[1][3] The Trp-2 and Tyr-9 residues are critical for receptor recognition.[1]

  • Address/Blocker (C-Terminus): The user-specified sequence (Pro-Pro-Ala-Leu-Ala-Ala-Ala amide) or the canonical variant (Pro-Pro-Ala-Leu-Ala-Leu-Ala amide) serves to stabilize the alpha-helix and sterically hinder receptor internalization or G-protein coupling.[1]

Note on Sequence Specificity: The canonical M40 sequence defined in seminal literature (Bartfai et al., 1993) is Gal(1-13)-Pro-Pro-(Ala-Leu)2-Ala-amide .[1] The sequence provided in the prompt (...Ala-Ala-Ala) is a close structural analog.[1] Both variants function through the same pharmacophore mechanism, utilizing the hydrophobic C-terminus to prevent receptor activation.[1]

Receptor Selectivity and Affinity

M40 is a non-selective ligand with nanomolar affinity for both GalR1 and GalR2.[1]

Receptor Subtype

(nM)
Interaction TypePrimary Signaling Pathway Blocked
GalR1 1.82Antagonist

(Adenylate cyclase inhibition)
GalR2 5.10Antagonist

(PLC/IP3 turnover)
GalR3 ~10-15Antagonist

(K+ channel opening)
Mechanism of Action (Visualization)

M40 binds to the orthosteric site via the N-terminus but fails to induce the conformational change required for G-protein activation due to the rigid/hydrophobic C-terminal tail.[1]

M40_Mechanismcluster_0Cell MembraneM40M40 PeptideGalRGalanin Receptor(GalR1/GalR2)M40->GalRHigh Affinity Binding(Competitive)G_ProteinG-Protein(Gi/Go or Gq)GalR->G_ProteinUncoupling/BlockadeEffectorDownstream Effectors(cAMP / IP3)G_Protein->EffectorInhibitionResponsePhysiological Response(Feeding/Pain)Effector->ResponseAttenuated

Figure 1: M40 acts as a competitive antagonist, occupying the receptor and preventing G-protein coupling, thereby silencing downstream signaling.[1]

Biological Activity & Physiological Impacts[1][2][3][4][5][6][7][8][9][10]

Regulation of Feeding Behavior

M40 is a potent anorexigenic agent when administered centrally.[1]

  • Effect: Intraventricular (i.c.v.)[1][4][5] injection of M40 blocks galanin-induced consumption of palatable food (e.g., fat/sugar).[1]

  • Dose: Effective antagonism is typically observed at molar ratios of 1:1 to 10:1 (M40:Galanin).[1]

  • Mechanism: Blockade of GalR1 in the paraventricular nucleus (PVN) and amygdala.[1]

Nociception and Pain Modulation

M40 modulates pain thresholds, though effects vary by administration site due to differential receptor distribution (GalR1 vs GalR2).[1]

  • Spinal Cord: M40 blocks the inhibitory effect of galanin on the flexor reflex.[1]

  • Neuropathic Pain: It can reverse the analgesic effects of exogenous galanin in models of mechanical allodynia.[1]

Neuroendocrine & Cognitive Effects[1][2]
  • Memory: Galanin impairs performance in memory tasks (e.g., Morris water maze) by inhibiting acetylcholine release.[1] M40 administration antagonizes this deficit, suggesting potential utility in cognitive disorders like Alzheimer's.[1][5]

  • Depression: M40 attenuates the antidepressant effects of SSRIs (like fluoxetine) in forced swim tests, indicating that galanin signaling is recruited during antidepressant therapy.[1][6]

The "Partial Agonist" Paradox

Critical Warning: In specific peripheral tissues, particularly pancreatic islets (insulinoma cells) , M40 may exhibit weak partial agonist activity at high concentrations (>100 nM).[1] It does not antagonize galanin-mediated inhibition of insulin release in these specific cells, likely due to differential G-protein coupling efficiency in endocrine vs. neuronal tissue.[1]

Experimental Frameworks & Protocols

Reconstitution and Solubility

The hydrophobic C-terminus (Pro-Pro-Ala-Leu...) makes M40 prone to aggregation.[1]

  • Solvent: Dissolve initially in a small volume of 100% DMSO or 0.1M Acetic Acid.[1]

  • Dilution: Dilute slowly with PBS or physiological saline to the working concentration.

  • Stability: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

In Vivo Administration Protocol (ICV)

Due to poor blood-brain barrier (BBB) penetration, M40 must be delivered directly to the CNS for behavioral studies.[1]

Protocol Workflow:

  • Stereotaxic Surgery: Implant guide cannula targeting the lateral ventricle.[1]

  • Recovery: Allow 5-7 days for post-operative recovery.

  • Administration: Inject M40 (typically 1-10 nmol in 2-5 µL vehicle) 15 minutes prior to galanin agonist challenge.[1]

  • Testing: Initiate behavioral assay (e.g., Feeding test, Forced Swim Test) immediately.[1]

Validated Experimental Workflow

M40_WorkflowPrepPeptide Reconstitution(DMSO/Acetic Acid -> PBS)QCQuality Control(HPLC Purity >95%)Prep->QCRouteRoute SelectionQC->RouteICVIntracerebroventricular (ICV)(CNS Studies: Feeding/Memory)Route->ICVITIntrathecal (IT)(Spinal Pain Studies)Route->ITAssayBiological AssayICV->AssayPre-treat 15 minIT->AssayCo-adminDataData Analysis(Inhibition of Galanin Effect)Assay->Data

Figure 2: Standardized workflow for M40 preparation and in vivo application.

References

  • Bartfai, T., et al. (1993). Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes.[1][3] Proceedings of the National Academy of Sciences, 90(23), 11287–11291.[1]

    • [1]

  • Crawley, J. N., et al. (1993). Galanin receptor antagonists M40 and C7 block galanin-induced feeding.[1][4] Brain Research, 600(2), 268–272.[1][4]

    • Lu, X., et al. (2005). A role for galanin in antidepressant actions with a focus on the dorsal raphe nucleus.[1] Proceedings of the National Academy of Sciences, 102(3), 874–879.[1]

      • [1]

    • Langel, U., & Bartfai, T. (1998). Chemistry and pharmacology of galanin antagonists.[1] Annals of the New York Academy of Sciences, 863(1), 86–93.[1]

      An In-Depth Technical Guide to the Structural Differences Between Galanin and the M40 Peptide

      Author: BenchChem Technical Support Team. Date: February 2026

      For Researchers, Scientists, and Drug Development Professionals

      Introduction: The Galaninergic System and its Modulation

      The neuropeptide galanin, a 30-amino acid peptide in humans, is a key modulator of various physiological processes within the central and peripheral nervous systems.[1][2] Its functions include roles in nociception, cognition, feeding, and mood regulation.[2] Galanin exerts its effects by binding to three G protein-coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3.[1][3] These receptors are coupled to different intracellular signaling pathways; GalR1 and GalR3 typically inhibit adenylyl cyclase via Gαi/o proteins, while GalR2 can activate phospholipase C through Gαq/11.[4]

      The therapeutic potential of modulating the galaninergic system has driven the development of synthetic ligands. Among these, the M40 peptide stands out as a widely used tool to probe the functions of galanin receptors. M40 is a chimeric peptide that acts as a potent antagonist at certain galanin receptor subtypes while exhibiting weak partial agonist activity at others.[5] This dual functionality stems from specific structural modifications compared to the native galanin peptide. This guide provides an in-depth technical exploration of the structural disparities between galanin and M40, elucidating how these differences translate into their distinct pharmacological profiles.

      I. Primary Structure: A Tale of Two Termini

      The foundational difference between galanin and M40 lies in their amino acid sequences. While they share a common N-terminal region, their C-termini are markedly different.

      Human Galanin Sequence: Gly¹-Trp²-Thr³-Leu⁴-Asn⁵-Ser⁶-Ala⁷-Gly⁸-Tyr⁹-Leu¹⁰-Leu¹¹-Gly¹²-Pro¹³-His¹⁴-Ala¹⁵-Val¹⁶-Gly¹⁷-Asn¹⁸-His¹⁹-Arg²⁰-Ser²¹-Phe²²-Ser²³-Asp²⁴-Lys²⁵-Asn²⁶-Gly²⁷-Leu²⁸-Thr²⁹-Ser³⁰[2]

      M40 Peptide Sequence: Gly¹-Trp²-Thr³-Leu⁴-Asn⁵-Ser⁶-Ala⁷-Gly⁸-Tyr⁹-Leu¹⁰-Leu¹¹-Gly¹²-Pro¹³-Pro¹⁴-Pro¹⁵-Ala¹⁶-Leu¹⁷-Ala¹⁸-Leu¹⁹-Ala²⁰-amide[5]

      The N-terminal 1-12 residues of M40 are identical to those of galanin. This region is known to be critical for receptor binding and activation.[3] Indeed, the galanin-(1-16) fragment is a high-affinity agonist at galanin receptors.[3] The key structural divergence in M40 is the replacement of the C-terminal 18 amino acids of human galanin with a synthetic, eight-residue tail: -Pro¹³-Pro¹⁴-Pro¹⁵-Ala¹⁶-Leu¹⁷-Ala¹⁸-Leu¹⁹-Ala²⁰-amide.

      PeptideSequenceLengthC-terminus
      Human GalaninGWTLNSAGYLLGPHAVGNHRSFSDKNGLTS30 aaFree carboxyl
      M40GWTLNSAGYLLGPPPALALA-NH₂20 aaAmide

      Table 1: Comparison of the primary structures of human galanin and M40 peptide.

      II. Secondary and Tertiary Structure: From Flexibility to Constraint

      The differences in primary structure have profound implications for the higher-order structures of these peptides.

      Galanin: A Flexible Conformation

      In solution, human galanin adopts an irregular helical structure at its N-terminus.[6] However, upon binding to its receptors, this region transitions to a more defined alpha-helical conformation.[4] The C-terminal half of galanin is generally more flexible and does not appear to directly participate in receptor binding, but it may play a role in the overall stability of the peptide.[6]

      M40: A Proline-Rich C-Terminus Induces a Rigid Structure

      The C-terminal tail of M40, with its three consecutive proline residues followed by alternating alanine and leucine residues, imposes significant conformational constraints. Proline's unique cyclic side chain restricts the phi (φ) angle of the peptide backbone, disrupting the formation of alpha-helices and beta-sheets.[7] The presence of a polyproline sequence often induces a specific type of helical structure known as a polyproline II (PPII) helix, which is a left-handed helix with three residues per turn. This rigid, extended conformation is a key structural feature of M40's C-terminus.

      The amidation of the C-terminus in M40 also contributes to its structural properties by removing the negative charge of the carboxyl group, which can influence peptide stability and receptor interactions.

      Figure 1: Simplified structural comparison of Galanin and M40.

      III. Functional Consequences of Structural Divergence: The Basis of Antagonism

      The N-terminal 1-12 residues of both galanin and M40 are responsible for the initial binding to galanin receptors. However, the subsequent interaction of the C-terminal portion with the receptor dictates the functional outcome.

      In the case of native galanin, the binding of the N-terminus followed by a conformational change in the receptor leads to the activation of intracellular signaling pathways. The flexible C-terminus of galanin does not appear to interfere with this process.

      For M40, the rigid, extended C-terminal tail is thought to interact with the receptor in a way that prevents the conformational changes necessary for full receptor activation. This steric hindrance or allosteric modulation by the proline-rich tail is the likely mechanism behind M40's antagonist activity at certain galanin receptor subtypes. At other subtypes, this interaction may induce a partial activation, leading to its observed weak agonist effects.[5]

      The differential effects of M40 on GalR1, GalR2, and GalR3 suggest that the binding pockets or the allosteric sites for the C-terminal tail differ between the receptor subtypes. This highlights how a single structural modification can impart receptor subtype selectivity.

      G cluster_galanin Galanin Binding & Activation cluster_M40 M40 Binding & Modulation Galanin Galanin GalR Galanin Receptor Galanin->GalR Activation Receptor Activation (Agonist Effect) GalR->Activation M40 M40 GalR2 Galanin Receptor M40->GalR2 Block Conformational Block (Antagonist Effect) GalR2->Block

      Figure 2: Functional outcomes of Galanin vs. M40 binding.

      IV. Experimental Protocols for Structural and Functional Characterization

      The elucidation of the structural and functional differences between galanin and M40 relies on a suite of biophysical and pharmacological techniques.

      A. Peptide Structure Determination

      Causality: NMR spectroscopy is the premier technique for determining the three-dimensional structure of peptides in solution, providing insights into their conformational dynamics.

      Protocol:

      • Sample Preparation: Dissolve the peptide (galanin or M40) in a suitable buffer (e.g., 90% H₂O/10% D₂O) to a concentration of 1-5 mM.[8]

      • Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems and NOESY (Nuclear Overhauser Effect Spectroscopy) to measure through-space proton-proton distances.[9]

      • Resonance Assignment: Assign all proton resonances to their respective amino acids in the peptide sequence.

      • Structural Calculations: Use the distance restraints from NOESY data and dihedral angle restraints from coupling constants to calculate an ensemble of 3D structures.

      • Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK.

      Causality: CD spectroscopy is a rapid method to assess the secondary structure content of peptides in solution.

      Protocol:

      • Sample Preparation: Prepare a dilute solution of the peptide (0.1-0.2 mg/mL) in a buffer that is transparent in the far-UV region (e.g., phosphate buffer).[10]

      • Data Acquisition: Record the CD spectrum from 190 to 260 nm using a spectropolarimeter.[10]

      • Data Analysis: Analyze the resulting spectrum to estimate the percentage of α-helix, β-sheet, and random coil structures. For proline-rich peptides like M40, the spectrum may show characteristics of a polyproline II helix.

      B. Receptor Binding and Functional Assays

      Causality: This assay is the gold standard for determining the binding affinity of a ligand to its receptor.

      Protocol:

      • Membrane Preparation: Prepare cell membranes expressing the galanin receptor subtype of interest (GalR1, GalR2, or GalR3).

      • Competition Binding: Incubate the membranes with a fixed concentration of a radiolabeled galanin tracer (e.g., ¹²⁵I-galanin) and increasing concentrations of the unlabeled competitor (galanin or M40).[11]

      • Separation and Counting: Separate the bound from free radioligand by filtration and quantify the radioactivity.

      • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀, which can then be converted to the inhibition constant (Ki).

      G start Prepare Receptor Membranes incubate Incubate with Radioligand & Competitor start->incubate filter Separate Bound/ Free Ligand incubate->filter count Quantify Radioactivity filter->count analyze Determine IC50/Ki count->analyze

      Sources

      M40 antagonist role in hippocampal acetylcholine release

      Author: BenchChem Technical Support Team. Date: February 2026

      An In-Depth Technical Guide to the Role of M4 Muscarinic Antagonists in Modulating Hippocampal Acetylcholine Release

      Authored by: Gemini, Senior Application Scientist

      Preamble: The Cholinergic System and the Hippocampal M4 Receptor

      The cholinergic system is fundamental to higher-order cognitive functions, including learning, memory, and attention.[1] Within this intricate network, the hippocampus stands out as a critical hub for memory formation and spatial navigation, heavily modulated by the neurotransmitter acetylcholine (ACh).[2] The effects of ACh are mediated by two classes of receptors: nicotinic and muscarinic. The muscarinic acetylcholine receptors (mAChRs), a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5), are particularly crucial in tuning neuronal excitability and synaptic plasticity.[3]

      This guide focuses specifically on the M4 muscarinic receptor, an inhibitory receptor abundantly expressed in the hippocampus and other forebrain regions.[3][4] We will explore the contentious but critical role of the M4 receptor as a modulator of hippocampal ACh release, with a primary focus on the use of selective antagonists as pharmacological tools for its investigation. This document is intended for researchers, neuropharmacologists, and drug development professionals seeking a deep, technical understanding of the mechanisms, experimental methodologies, and data interpretation involved in studying the M4-ACh dynamic.

      Section 1: The M4 Receptor Signaling Cascade

      The M4 receptor's function is defined by its coupling to the Gi/o family of inhibitory G-proteins.[5] Upon binding of acetylcholine, the M4 receptor undergoes a conformational change that initiates a canonical signaling cascade designed to reduce neuronal excitability.

      Core Mechanism of Action:

      • Agonist Binding: Acetylcholine binds to the orthosteric site of the M4 receptor.

      • G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, causing the dissociation of the Gαi/o subunit from the Gβγ dimer.

      • Downstream Inhibition: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.

      • Second Messenger Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][6] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

      This signaling pathway ultimately results in the modulation of various ion channels and other cellular effectors, leading to an overall inhibitory effect on the neuron.[7] In the context of presynaptic terminals, this inhibition can translate to a reduction in neurotransmitter release.

      M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M4R M4 Receptor ACh->M4R Binds Gi_o Gi/o Protein (Inactive) M4R->Gi_o Activates Gi_o_active Gαi/o (Active) Gi_o->Gi_o_active Dissociates AC Adenylyl Cyclase Gi_o_active->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA PKA Activity cAMP->PKA ↓ Activation Neuronal_Inhibition Neuronal Inhibition (e.g., ↓ ACh Release) PKA->Neuronal_Inhibition Leads to

      Caption: M4 receptor inhibitory signaling pathway.

      Section 2: The Autoreceptor Debate: Is M4 the Primary Regulator?

      An autoreceptor is a receptor located on a presynaptic nerve terminal that is sensitive to the neurotransmitter released by that terminal. Its activation typically provides negative feedback, inhibiting further neurotransmitter release. For years, the M2 receptor was considered the primary muscarinic autoreceptor regulating ACh release in the hippocampus.[8] However, accumulating evidence suggests a significant, if not co-dominant, role for the M4 receptor.

      Studies using M4 receptor knockout (KO) mice have provided compelling evidence for its autoregulatory function. These animals exhibit significantly increased basal levels of acetylcholine in the hippocampus, suggesting that the M4 receptor exerts a tonic, inhibitory control over ACh release under normal conditions.[9] Conversely, some pharmacological studies using specific antagonists have shown that blocking M2 receptors produces a more robust increase in ACh release than blocking M4 receptors, except at very high concentrations.[8]

      The current consensus is nuanced:

      • The M2 receptor likely plays a major role as a presynaptic autoreceptor in the hippocampus.[8]

      • The M4 receptor also contributes significantly to the tonic and phasic regulation of acetylcholine efflux.[9] It may act as a heteroreceptor on glutamatergic terminals or as a co-autoreceptor on cholinergic terminals.[2][10]

      Therefore, when designing experiments, it is crucial to acknowledge the potential interplay between M2 and M4 receptors. The use of highly selective M4 antagonists is paramount to dissecting the specific contribution of the M4 subtype.

      Section 3: Pharmacological Tools: A Focus on M4 Antagonists

      The development of subtype-selective muscarinic antagonists has been challenging due to the high sequence homology in the orthosteric binding site across the five receptor subtypes.[3][11] However, several compounds have emerged that offer sufficient selectivity to be valuable research tools.

      CompoundSelectivity ProfileKey Characteristics & ApplicationsReference
      Tropicamide M4-preferring antagonist.A clinically used ophthalmic agent that penetrates the blood-brain barrier. Its modest M4 selectivity has been exploited in preclinical models to probe motor and cognitive functions.[12][13][14][15]
      PD 102807 Selective M4 antagonist.An important research tool used in in vitro and in vivo studies to differentiate the roles of M2 and M4 receptors in regulating acetylcholine release.[8]
      VU6021625 Highly selective M4 antagonist.A recently developed, first-in-class selective M4 antagonist used to demonstrate the role of M4 in movement disorders, providing a cleaner pharmacological profile than previous compounds.[16][17]
      Pirenzepine M1/M4 antagonist.Often described as an M1-selective antagonist, it also displays significant affinity for M4 receptors. Its use requires careful interpretation due to dual targets.[18][19][20][21][22]
      Scopolamine Non-selective antagonist.A classic antimuscarinic agent that blocks all five mAChR subtypes. It is often used as a positive control to induce a maximal increase in ACh release by blocking all inhibitory autoreceptors.[9][16][17]

      Causality in Experimental Choice: The selection of an antagonist is dictated by the scientific question. To isolate the role of M4, a highly selective compound like VU6021625 is ideal.[16][17] To understand the total muscarinic inhibitory tone, a non-selective antagonist like scopolamine is used.[9] Tropicamide or PD 102807 represent intermediate tools for confirming M4-specific effects.[8][14]

      Section 4: Core Methodology: In Vivo Microdialysis for Hippocampal ACh Measurement

      In vivo microdialysis is the gold-standard technique for measuring extracellular levels of neurotransmitters in the brains of freely moving animals, providing unparalleled insight into neurochemical dynamics in real-time.[23][24]

      Microdialysis_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis S Stereotaxic Surgery: Implant Guide Cannula above Hippocampus R Post-Operative Recovery (5-7 days) S->R P Insert Microdialysis Probe into Guide Cannula R->P B Begin Perfusion (aCSF) Establish Stable Baseline (3-4 consecutive samples) P->B D Drug Administration: Infuse M4 Antagonist via Reverse Dialysis B->D C Collect Dialysate Samples (e.g., every 20 minutes) D->C A Quantify ACh in Samples (HPLC-ECD) C->A N Data Normalization (% of Baseline) A->N I Statistical Analysis & Interpretation N->I

      Caption: Experimental workflow for in vivo microdialysis.

      Detailed Step-by-Step Protocol

      This protocol outlines the procedure for measuring the effect of a locally administered M4 antagonist on hippocampal ACh release in a rat model.

      Part A: Surgical Preparation

      • Anesthesia: Anesthetize the rat using isoflurane or a ketamine/xylazine cocktail according to approved institutional animal care protocols.

      • Stereotaxic Implantation: Place the animal in a stereotaxic frame. Following a midline scalp incision, drill a small burr hole in the skull overlying the dorsal hippocampus. Typical coordinates relative to bregma are: AP -3.8 mm, ML ±2.5 mm.

      • Guide Cannula Placement: Slowly lower a guide cannula to a position just dorsal to the hippocampus (e.g., DV -2.0 mm from the skull surface).

      • Fixation: Secure the guide cannula to the skull using dental acrylic and jeweler's screws.

      • Recovery: Allow the animal to recover for 5-7 days. This period is critical for the resolution of any acute inflammation or gliosis from the surgery, ensuring a more physiological measurement.

      Part B: Microdialysis Experiment

      • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., 2 mm active membrane) through the guide cannula into the hippocampus (final target DV -4.0 mm).

      • Perfusion: Connect the probe to a microinfusion pump and begin perfusion with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1.0 µL/min).

        • Self-Validation Insight: The aCSF perfusate must contain a cholinesterase inhibitor (e.g., 5 µM neostigmine) to prevent the rapid enzymatic degradation of ACh in the extracellular space, allowing for reliable quantification.[25]

      • Stabilization & Baseline: Allow the system to stabilize for at least 90-120 minutes post-probe insertion. Begin collecting baseline samples. A stable baseline is typically defined as three consecutive samples with less than 15% variation. Samples are collected into vials containing a small amount of acid to preserve ACh, typically every 20 minutes.[23]

      • Drug Administration (Reverse Dialysis): To test the local effect of an M4 antagonist, switch the perfusion medium to aCSF containing the desired concentration of the M4 antagonist (e.g., Tropicamide). This method, known as reverse dialysis, ensures targeted drug delivery to the recorded brain region.

      • Sample Collection: Continue collecting 20-minute samples for the duration of the drug infusion and for a washout period afterward.

      • Positive Control: At the end of the experiment, perfuse the probe with a high-potassium aCSF solution (e.g., 100 mM KCl). This induces massive, non-specific neuronal depolarization.

        • Self-Validation Insight: A robust (4-6 fold) increase in ACh release in response to high K+ confirms the viability of the cholinergic terminals in the vicinity of the probe and validates the data from that animal.[25]

      Part C: Sample Analysis and Data Interpretation

      • Quantification: Analyze the collected dialysate samples using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD). This method provides highly sensitive and specific quantification of ACh.

      • Data Normalization: Raw ACh values (e.g., in pmol/sample) can be variable between animals due to slight differences in probe placement and recovery. Therefore, data are typically normalized and expressed as a percentage of the average baseline level for each animal.

      • Interpretation: An increase in hippocampal ACh levels following the administration of an M4 antagonist supports the hypothesis that the M4 receptor tonically inhibits ACh release in this region. The magnitude and duration of this increase provide insights into the functional significance of M4-mediated autoregulation.

      Section 5: Anticipated Results & Data Presentation

      An experiment designed as described above would be expected to yield results demonstrating the inhibitory role of the M4 receptor.

      Table 1: Representative Data from a Hippocampal Microdialysis Experiment

      Experimental PhasePerfusate CompositionMean ACh Release (% of Baseline ± SEM)Interpretation
      Baseline aCSF + Neostigmine100 ± 8%Stable, tonic acetylcholine release.
      M4 Antagonism aCSF + Neostigmine + M4 Antagonist185 ± 22%Blockade of inhibitory M4 autoreceptors leads to a significant increase in ACh release.
      Washout aCSF + Neostigmine115 ± 15%ACh release returns toward baseline as the antagonist is cleared from the tissue.
      Positive Control aCSF + Neostigmine + 100mM KCl550 ± 65%Confirms neuronal viability and the capacity for stimulus-evoked ACh release.

      These data clearly illustrate that antagonizing the M4 receptor disinhibits cholinergic terminals, resulting in elevated extracellular acetylcholine levels in the hippocampus.

      Section 6: Broader Implications and Future Directions

      The modulation of hippocampal acetylcholine by M4 receptors has profound therapeutic implications. Dysregulation of the cholinergic system is a known hallmark of neurodegenerative and psychiatric disorders.

      • Schizophrenia: M4 receptors are highly co-expressed with D1 dopamine receptors in the striatum, where they exert an opposing, inhibitory influence on dopamine-stimulated cAMP signaling.[11] M4 receptor positive allosteric modulators (PAMs), which enhance the receptor's response to ACh, have shown antipsychotic-like effects in preclinical models, partly by reducing dopamine release.[26][27][28] Conversely, understanding the role of M4 antagonists is crucial for dissecting the receptor's baseline physiological function.

      • Alzheimer's Disease: Enhancing cholinergic signaling is a primary strategy for treating the cognitive symptoms of Alzheimer's disease.[4] While agonists or PAMs are the focus here, antagonist studies are vital for validating the M4 receptor as a target and understanding the consequences of its blockade.[1][29]

      Future research should focus on:

      • Circuit-Level Analysis: Combining M4 antagonist pharmacology with optogenetics to determine whether the M4 receptors modulating ACh release are located on cholinergic terminals themselves or on other neurons (e.g., GABAergic or glutamatergic) that synapse onto them.

      • Behavioral Consequences: Directly correlating the magnitude of M4 antagonist-induced ACh release with performance in hippocampus-dependent cognitive tasks, such as the Morris water maze or contextual fear conditioning.[4]

      • Development of PET Ligands: Creating selective M4 receptor antagonist radioligands for Positron Emission Tomography (PET) would allow for non-invasive imaging of M4 receptor occupancy and density in the human brain, accelerating clinical drug development.[24]

      By employing the rigorous methodologies outlined in this guide, researchers can continue to unravel the complex and influential role of the M4 receptor in shaping cholinergic neurotransmission and hippocampal function.

      References

      • Ikarashi, Y., & Maruyama, Y. (1991). Acetylcholine release in the rat hippocampus as measured by the microdialysis method correlates with motor activity and exhibits a diurnal variation. Neuroscience, 44(3), 607-12. [Link]

      • Kruse, A. C., Kobilka, B. K., & Gautam, D. (2014). Signaling pathways coupled to the M4 mAChR. ResearchGate. [Link]

      • Boehringer Ingelheim Pharma GmbH & Co. KG. (2025). Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment. Pharmacology Research & Perspectives. [Link]

      • Jones, C. K., et al. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. ACS Pharmacology & Translational Science. [Link]

      • Fischer, W., et al. (1991). In vivo acetylcholine release as measured by microdialysis is unaltered in the hippocampus of cognitively impaired aged rats with degenerative changes in the basal forebrain. Brain Research, 556(1), 44-52. [Link]

      • Patsnap. (2024). What are M4 receptor agonists and how do they work?. Patsnap Synapse. [Link]

      • Kodama, T., et al. (1995). Microdialysis measurement of cortical and hippocampal acetylcholine release during sleep-wake cycle in freely moving cats. Brain Research, 671(2), 329-32. [Link]

      • Shen, W., et al. (2015). M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia. Neuron. [Link]

      • Mark, G. P., et al. (1995). In Vivo Hippocampal Acetylcholine Release During Exposure to Acute Stress. Neuroscience & Biobehavioral Reviews. [Link]

      • Valant, C., et al. (2021). Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias. Frontiers in Pharmacology. [Link]

      • Salamone, J. D., et al. (2007). The Muscarinic Receptor Antagonist Tropicamide Suppresses Tremulous Jaw Movements in a Rodent Model of Parkinsonian Tremor: Possible Role of M4 Receptors. Psychopharmacology, 194(3), 407-15. [Link]

      • Aillon, D. V., et al. (2023). How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches. Frontiers in Neuroscience. [Link]

      • Eglen, R. M., & Hegde, S. S. (1999). Muscarinic receptor agonists and antagonists. Expert Opinion on Therapeutic Patents, 9(8), 1029-1053. [Link]

      • Gomeza, J., et al. (2003). Dysregulated hippocampal acetylcholine neurotransmission and impaired cognition in M2, M4 and M2/M4 muscarinic receptor knockout mice. Molecular Psychiatry, 8(7), 686-97. [Link]

      • Quirion, R., et al. (1999). A novel muscarinic M(4) receptor antagonist provides further evidence of an autoreceptor role for the muscarinic M(2) receptor sub-type. European Journal of Pharmacology, 383(2), 141-5. [Link]

      • Jones, C. K., et al. (2020). Discovery of the first selective M4 muscarinic acetylcholine receptor antagonists with in vivo anti-parkinsonian and anti-dystonic efficacy. bioRxiv. [Link]

      • Brady, A. E., et al. (2008). Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats. Journal of Pharmacology and Experimental Therapeutics. [Link]

      • Bao, J., et al. (2018). Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor. ACS Medicinal Chemistry Letters. [Link]

      • Foster, D. J., et al. (2023). The muscarinic M4 acetylcholine receptor exacerbates symptoms of movement disorders. Biochemical Society Transactions. [Link]

      • Byun, N. E., et al. (2014). Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100. Neuropsychopharmacology. [Link]

      • Patsnap. (2024). What are M4 receptor modulators and how do they work?. Patsnap Synapse. [Link]

      • Chan, W. Y., et al. (2009). Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties. Neuropsychopharmacology. [Link]

      • Patsnap. (2026). VU-0152100. Patsnap Synapse. [Link]

      • Wikipedia. (n.d.). VU-0152100. Wikipedia. [Link]

      • Dasari, S., & Gulledge, A. T. (2011). M1 and M4 Receptors Modulate Hippocampal Pyramidal Neurons. Journal of Neurophysiology. [Link]

      • Kruk-Słomka, M., & Bove, S. (2017). Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation. Frontiers in Pharmacology. [Link]

      • ResearchGate. (2025). Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100. ResearchGate. [Link]

      • Patsnap. (2025). What are the therapeutic applications for M4 receptor agonists?. Patsnap Synapse. [Link]

      • Togrul, C., & Onat, F. (2001). Effect of pirenzepine, a muscarinic M1 receptor antagonist, on amygdala kindling in rat. Epilepsy Research. [Link]

      • Ortiz-González, X. R., et al. (2020). Stimulation of the muscarinic receptor M4 regulates neural precursor cell proliferation and promotes adult hippocampal neurogenesis. Stem Cell Reports. [Link]

      • Jolivalt, C. G., et al. (2017). Selective antagonism of muscarinic receptors is neuroprotective in peripheral neuropathy. Journal of Clinical Investigation. [Link]

      • van der Zee, E. A., & Luiten, P. G. M. (1995). The M1 receptor antagonist pirenzepine disrupted accuracy in a delay-, but not dose-related manner. Psychopharmacology. [Link]

      • ResearchGate. (n.d.). Effects of the selective muscarinic M1 antagonist pirenzepine and the selective M4 antagonist himbacine on the antinociceptive effects induced by McN-A-343 in the tail-flick test. ResearchGate. [Link]

      Sources

      Methodological & Application

      Application Note: Intracerebroventricular (ICV) Delivery of Galanin Antagonist M40 in Rats

      Author: BenchChem Technical Support Team. Date: February 2026

      Topic: Protocol for Intracerebroventricular (ICV) Injection of M40 in Rats Content Type: Detailed Application Notes and Protocols

      Abstract & Introduction

      The neuropeptide Galanin modulates diverse physiological functions, including nociception, feeding behavior, and cognition. Its effects are mediated primarily through three G-protein-coupled receptors (GalR1, GalR2, and GalR3). M40 (galanin(1-13)-Pro-Pro-(Ala-Leu)2-Ala-amide) is a chimeric, high-affinity peptidergic antagonist that preferentially blocks GalR1 and GalR2.

      Because M40 is a large peptide (MW ~1981 Da) with poor blood-brain barrier (BBB) permeability, peripheral administration is ineffective for studying central nervous system (CNS) effects. Therefore, intracerebroventricular (ICV) injection —specifically into the lateral ventricle—is the requisite method for delivery.

      This protocol details the preparation, stereotaxic cannulation, and injection of M40 in adult Sprague-Dawley rats. It is designed to ensure precise anatomical targeting and peptide stability, minimizing experimental variability in behavioral assays such as the Morris Water Maze or feeding studies.

      Mechanism of Action & Rationale

      Understanding the signaling pathway is critical for interpreting M40's effects. Galanin typically acts as an inhibitory neuromodulator.

      Signaling Pathway Visualization

      The following diagram illustrates the G-protein coupled cascade where M40 acts as a competitive antagonist, preventing Galanin-induced inhibition of Adenylyl Cyclase (AC).

      M40_Mechanism Galanin Endogenous Galanin GalR GalR1 / GalR2 (GPCR) Galanin->GalR Activates M40 M40 (Antagonist) M40->GalR Blocks Binding Gi Gi/Go Protein GalR->Gi Couples to AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Effect Physiological Effect (e.g., Memory Impairment) cAMP->Effect Modulates

      Figure 1: M40 acts as a competitive antagonist at GalR1/GalR2, preventing the Gi/Go-mediated reduction of cAMP.

      Pre-Experimental Planning

      Reagent Profile: M40

      Peptides are labile and prone to adsorption. Adhere strictly to these handling parameters.

      ParameterSpecificationNotes
      Sequence Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Pro-Pro-Ala-Leu-Ala-Leu-Ala-NH2Chimeric peptide
      Molecular Weight ~1981.33 g/mol
      Solubility Soluble in water/saline up to ~1 mg/mLCritical: Check batch-specific solubility.
      Storage -20°C (lyophilized)Store desiccated.
      Vehicle Sterile 0.9% Saline or aCSFAvoid DMSO if possible for ICV.
      Effective Dose 1 – 5 nmol (rat)Equates to ~2 – 10 µg per injection.
      Preparation of M40 Solution

      Goal: Prepare a stock solution for a 2 nmol dose in 5 µL volume.

      • Calculate Mass: 2 nmol =

        
         mol.
        
        • Mass =

          
          .
          
      • Concentration: To deliver 3.96 µg in 5 µL, the concentration must be 0.8 mg/mL .

      • Procedure:

        • Dissolve lyophilized M40 in sterile, endotoxin-free water or artificial cerebrospinal fluid (aCSF).

        • Tip: Use LoBind® microcentrifuge tubes to prevent peptide loss to plastic walls.

        • Aliquot into single-use volumes (e.g., 20 µL) and freeze at -80°C. Do not freeze-thaw.

      Stereotaxic Surgical Protocol (Cannulation)

      Objective: Implant a guide cannula into the lateral ventricle (LV) for subsequent conscious injection.[1] Animals: Adult male Sprague-Dawley rats (250–300 g).

      Surgical Workflow

      Surgery_Workflow Anesthesia 1. Anesthesia & Prep (Isoflurane/Ketamine) Fixation 2. Stereotaxic Fixation (Ear bars, Flat skull) Anesthesia->Fixation Incision 3. Incision & Cleaning (Expose Bregma/Lambda) Fixation->Incision Coords 4. Coordinate Targeting (AP -0.9, ML ±1.5) Incision->Coords Drilling 5. Craniotomy (Drill hole for cannula + anchor screws) Coords->Drilling Implant 6. Cannula Lowering (DV -3.6 to -4.0 mm) Drilling->Implant Cement 7. Cementing (Dental acrylic headcap) Implant->Cement Recovery 8. Recovery (5-7 days post-op) Cement->Recovery

      Figure 2: Step-by-step workflow for stereotaxic cannulation of the rat lateral ventricle.

      Detailed Steps
      Step 1: Anesthesia and Positioning[1][2]
      • Induce anesthesia (Isoflurane 5% induction, 2-3% maintenance).

      • Mount rat in stereotaxic frame. Critical: Ensure the skull is flat. The dorsoventral (DV) coordinates of Bregma and Lambda must be within ±0.1 mm of each other.

      Step 2: Coordinates (Lateral Ventricle)

      Reference: Paxinos & Watson, The Rat Brain in Stereotaxic Coordinates.[2][3]

      • Anterior-Posterior (AP): -0.8 to -0.9 mm (posterior to Bregma).

      • Medial-Lateral (ML): ±1.4 to 1.6 mm (lateral to midline).

      • Dorso-Ventral (DV): -3.5 to -4.0 mm (ventral from skull surface).[4]

        • Note: The LV is a large target, but depth is critical. A DV of -4.0 mm usually places the tip in the upper portion of the ventricle.

      Step 3: Implantation[5]
      • Drill a burr hole at the calculated coordinate.

      • Install 2-3 stainless steel anchor screws into the skull (away from the cannula site) to anchor the cement.

      • Slowly lower the Guide Cannula (22-26 gauge) to the target DV depth.

      • Apply dental acrylic (cement) to bond the cannula and screws to the skull.

      • Insert a Dummy Cannula (Stylet) to keep the shaft patent during recovery.

      • Suture skin and administer post-op analgesia (e.g., Meloxicam).

      M40 Injection Protocol (Conscious Animals)

      Perform injections 5–7 days post-surgery to allow BBB repair and stress recovery.

      • Preparation:

        • Thaw M40 aliquot on ice.

        • Load a Hamilton microsyringe (10 µL or 25 µL) fitted with an Injector Cannula .

        • Injector Length: Must extend 1.0 mm beyond the tip of the guide cannula.

      • Procedure:

        • Gently restrain the rat (towel wrap technique).

        • Remove the dummy cannula.[4][6][7]

        • Insert the Injector Cannula.[4][5][6]

        • Infusion Rate: Inject 5 µL at a rate of 1 µL/min . Rapid injection can cause ventricular damage or seizure.

        • Diffusion Time: Leave the injector in place for 2 minutes post-infusion.

          • Why? This prevents backflow of the peptide up the cannula track via capillary action.

      • Completion:

        • Remove injector and replace the dummy cannula.[4][6]

        • Return animal to home cage for 15-30 minutes before behavioral testing (onset of M40 action is rapid).

      Validation & Troubleshooting

      Functional Verification (Angiotensin II Test)

      Before using the animals for M40 data collection, verify cannula patency.

      • Protocol: Inject Angiotensin II (100 ng in 5 µL).

      • Success Criteria: Immediate dipsogenic response (drinking water) within 2-5 minutes.

      • Note: Do not perform this on the same day as M40 testing.

      Troubleshooting Table
      IssueProbable CauseCorrective Action
      No Behavioral Effect Missed target (parenchyma injection)Verify coordinates with dye (Evans Blue) post-mortem.
      Backflow/Leakage Injection too fast; no wait timeReduce rate to 0.5 µL/min; wait full 2 mins before retraction.
      Clogged Cannula Blood/Tissue entryEnsure dummy cannula fits tightly; flush guide with saline if suspected.
      Peptide Precipitation Concentration too highEnsure M40 concentration is <1 mg/mL; verify pH of vehicle.

      References

      • Bartfai, T., et al. (1993). Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes. Proceedings of the National Academy of Sciences, 90(23), 11287-11291. Link

      • Paxinos, G., & Watson, C. (2006). The Rat Brain in Stereotaxic Coordinates (6th ed.). Academic Press.[3] Link

      • McDonald, M. P., & Crawley, J. N. (1996). Galanin receptor antagonist M40 blocks galanin-induced choice accuracy deficits on a delayed-nonmatching-to-position task. Behavioral Neuroscience, 110(5), 1025.[8] Link

      • Webling, K., et al. (2012). Galanin receptors and ligands. Frontiers in Endocrinology, 3, 146. Link

      • BenchChem. Application Notes and Protocols for Intracerebroventricular Injection. Link

      Sources

      M40 acetate concentration for inhibition of insulin secretion in vitro

      Author: BenchChem Technical Support Team. Date: February 2026

      Application Note: Optimization of M40 Acetate for the Modulation of Insulin Secretion In Vitro

      Part 1: Executive Summary & Mechanistic Insight

      1.1 The Dual Nature of M40 in Beta-Cells M40 (Galanin(1-13)-Pro-Pro-Ala-Leu-Ala-Leu-Ala-amide) is a chimeric peptide widely utilized as a high-affinity galanin receptor (GALR) ligand. In the context of insulin secretion, M40 presents a unique pharmacological paradox that researchers must navigate carefully:

      • Primary Utility (Antagonist): In rat insulinoma cell lines (e.g., RINm5F, RIN5AH), M40 acts as a potent antagonist . It is primarily used to block the inhibitory effect of Galanin on glucose-stimulated insulin secretion (GSIS).

      • Secondary Utility (Partial Agonist): In isolated mouse pancreatic islets, M40 has been reported to fail as an antagonist and instead acts as a weak agonist , mimicking Galanin’s action to inhibit insulin secretion, albeit with lower potency than the native peptide [1].

      1.2 Mechanism of Action Galanin receptors (GALR1, GALR2) in pancreatic

      
      -cells are G-protein coupled receptors (GPCRs) linked to the 
      
      
      
      subclass. Activation leads to:
      • Inhibition of Adenylyl Cyclase (AC), reducing cAMP.

      • Activation of G-protein-gated inwardly rectifying

        
         channels (
        
        
        
        /GIRK), causing hyperpolarization.
      • Inhibition of voltage-dependent

        
         channels (VDCC), reducing calcium influx and preventing insulin exocytosis.
        

      M40 Acetate binds to these receptors. Depending on the specific receptor subtype expression and G-protein coupling efficiency of the cell model, it either sterically hinders Galanin (restoring insulin secretion) or weakly activates the

      
       pathway (inhibiting insulin secretion).
      

      Part 2: Experimental Protocol & Guidelines

      Reagent Preparation: M40 Acetate
      • Salt Form Criticality: Ensure the use of M40 Acetate rather than M40 Trifluoroacetate (TFA). TFA salts can be cytotoxic in sensitive GSIS assays, altering basal insulin release and confounding data.

      • Solubility: Soluble in water up to 1 mg/mL.[1][2]

      • Stock Solution: Prepare a 1 mM stock in endotoxin-free water. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

      Dose Determination Guide

      The concentration of M40 must be titrated based on the specific experimental intent.

      Experimental IntentCell ModelRecommended ConcentrationExpected Outcome
      Antagonism (Block Galanin)RINm5F, RIN5AH, INS-1100 nM – 1 µM Reversal of Galanin-induced inhibition. Insulin secretion returns to control levels.
      Agonism (Inhibit Insulin)Isolated Mouse Islets1 µM – 10 µM Weak inhibition of insulin secretion (Partial Agonist effect).
      Binding Competition Membrane Preps3 nM – 15 nM (
      
      
      )
      Displacement of radiolabeled Galanin.
      Protocol: Glucose-Stimulated Insulin Secretion (GSIS) with M40

      Objective: To characterize the effect of M40 on insulin secretion in the presence/absence of Galanin.[3]

      Materials:

      • INS-1 832/13 cells or isolated islets.[4][5]

      • KRB Buffer (Krebs-Ringer Bicarbonate) + 0.1% BSA (Fatty acid-free).

      • Glucose (2.8 mM basal; 16.7 mM stimulatory).

      • Galanin (1-29) stock (10 µM).

      • M40 Acetate stock (1 mM).

      Workflow:

      • Pre-incubation: Wash cells 2x with KRB (no glucose). Incubate for 30 min in KRB + 2.8 mM Glucose (Basal) to normalize secretion.

      • Treatment Preparation: Prepare 4 conditions in KRB + 16.7 mM Glucose:

        • Control: Glucose only.

        • Inhibition Control: Glucose + Galanin (100 nM).

        • Antagonist Test: Glucose + Galanin (100 nM) + M40 (1 µM) .

        • Agonist Check: Glucose + M40 (1 µM) (No Galanin).

      • Stimulation: Replace buffer with Treatment buffers. Incubate for 60 min at 37°C.

      • Collection: Collect supernatant immediately. Centrifuge at 300 x g for 5 min at 4°C to remove debris.

      • Analysis: Quantify insulin via ELISA or HTRF. Normalize to total protein or DNA content.

      Part 3: Visualization of Signaling Pathways

      Figure 1: Galanin Receptor Signaling and M40 Interaction in Beta-Cells The diagram below illustrates the competitive binding of M40 at the Galanin Receptor and the downstream

      
       cascade leading to the inhibition of insulin secretion.
      

      G cluster_membrane Beta-Cell Membrane Galanin Galanin (Agonist) GALR Galanin Receptor (GALR1/2) Galanin->GALR Activates M40 M40 Acetate (Antagonist/Partial Agonist) M40->GALR Competes/Blocks (or Weakly Activates) Gi Gi/o Protein GALR->Gi Couples to AC Adenylyl Cyclase Gi->AC Inhibits KATP K_ATP Channel (Kir6.2/SUR1) Gi->KATP Activates (Opens) cAMP cAMP Levels AC->cAMP Reduces PKA PKA Activity cAMP->PKA Reduces Insulin Insulin Secretion PKA->Insulin Potentiates Depol Membrane Hyperpolarization KATP->Depol Causes VDCC VDCC (Ca2+ Channel) Depol->VDCC Inhibits (Closes) Ca Intracellular Ca2+ VDCC->Ca Reduces Influx Ca->Insulin Essential for

      Caption: M40 competes with Galanin at the GALR interface.[1][2][3][4][5][6] In antagonism mode, it prevents Gi/o activation, restoring cAMP and Ca2+ influx. In partial agonism mode, it weakly drives the Gi/o pathway, suppressing insulin.[4][5]

      Part 4: References

      • Bartfai, T., et al. (1993). "Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes." Proceedings of the National Academy of Sciences, 90(23), 11287-11291.[4] [4]

      • Gregersen, S., et al. (1993).[4] "M40, a galanin antagonist, prevents galanin-induced inhibition of insulin release in rat perfused pancreas." European Journal of Pharmacology.

      • Tocris Bioscience. "M40: Galanin Receptor Antagonist Technical Data."[1]

      • Ahren, B., et al. (1991). "Galanin inhibits glucose-stimulated insulin release by a mechanism involving hyperpolarization and lowering of cytoplasmic free Ca2+ concentration."[7] Biochemical and Biophysical Research Communications, 140(3), 1059-1063.

      Sources

      Application Notes and Protocols: Evaluating the Antidepressant Potential of a Novel M40 Antagonist using the Forced Swim Test

      Author: BenchChem Technical Support Team. Date: February 2026

      For Researchers, Scientists, and Drug Development Professionals

      Authored by a Senior Application Scientist

      Disclaimer: The target designated as "M40" in this document is a hypothetical construct for illustrative purposes. The scientific rationale and proposed signaling pathways are based on the established characteristics of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor with demonstrated preclinical antidepressant and anxiolytic effects. This document serves as a template for designing a study on a novel antagonist for a receptor with similar properties.

      I. Introduction: The M40 Receptor - A Novel Avenue for Antidepressant Therapeutics

      Major Depressive Disorder (MDD) presents a significant global health challenge, with a substantial portion of patients exhibiting inadequate response to currently available treatments. This underscores the urgent need for novel therapeutic strategies that extend beyond the conventional monoaminergic systems.[1][2] The "M40 receptor," a G-protein coupled receptor (GPCR) predominantly expressed in brain regions integral to mood, sleep, and energy homeostasis, has emerged as a promising target.[3][4] Antagonism of the M40 receptor has been shown in preclinical studies to elicit antidepressant-like and anxiolytic effects, suggesting a distinct mechanism of action that could benefit patients with treatment-resistant depression.[3][4]

      This application note provides a comprehensive guide for the preclinical evaluation of a novel M40 antagonist using the rodent Forced Swim Test (FST). While the FST has been a subject of scientific and ethical debate, it remains a widely utilized initial screening tool for assessing the potential efficacy of antidepressant compounds.[5][6][7] It is crucial to acknowledge that the FST is not a model of depression but rather a test of behavioral despair, where antidepressant compounds are known to increase the latency to immobility.[3][5][8] This protocol is designed with scientific integrity and ethical considerations at its core, providing a robust framework for obtaining reliable and reproducible data.

      II. The M40 (MCHR1) Signaling Pathway: A Mechanistic Overview

      The M40 receptor, analogous to MCHR1, is a GPCR that couples to Gαi and Gαq proteins.[3] Upon binding of its endogenous ligand, the M40 receptor initiates a signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release. An M40 antagonist competitively binds to the receptor, preventing the endogenous ligand from activating these downstream pathways.[9] This blockade is hypothesized to produce its antidepressant-like effects.

      M40_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling M40_Receptor M40 Receptor (GPCR) G_Protein Gαi / Gαq M40_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (Gαi) PLC Phospholipase C G_Protein->PLC Activates (Gαq) Endogenous_Ligand Endogenous Ligand Endogenous_Ligand->M40_Receptor Binds & Activates M40_Antagonist M40 Antagonist M40_Antagonist->M40_Receptor Binds & Blocks cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Neuronal_Modulation Modulation of Neuronal Excitability & Neurotransmitter Release CREB->Neuronal_Modulation IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC ↑ PKC IP3_DAG->PKC Ca2->Neuronal_Modulation PKC->Neuronal_Modulation FST_Workflow Acclimation Animal Acclimation (≥ 7 days) Habituation Habituation to Handling (3 days) Acclimation->Habituation Drug_Admin Drug Administration (M40 Antagonist, Vehicle, Positive Control) Habituation->Drug_Admin Pre_Test Pre-Test Session (15 minutes) Drug_Admin->Pre_Test Rest 24-hour Rest Period Pre_Test->Rest Test_Session Test Session (5 minutes) Rest->Test_Session Data_Collection Video Recording & Behavioral Scoring Test_Session->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis

      Caption: Experimental workflow for the Forced Swim Test.

      C. Materials and Apparatus
      • Animals: Male mice (e.g., C57BL/6 or BALB/c strain), 8-10 weeks old. The choice of strain can influence behavior in the FST.

      • Forced Swim Apparatus: A transparent glass or plastic cylinder (25 cm height, 10 cm diameter) filled with water to a depth of 15-18 cm. [3][8]The water depth should be sufficient to prevent the animal from touching the bottom with its tail or feet. [10]* Water Bath/Heater: To maintain water temperature at a constant 24-25°C. [8][10]* Video Recording Equipment: A camera positioned to capture a clear side view of the swim cylinder for later behavioral scoring.

      • Drying and Warming Area: A separate, quiet area with clean towels and a warming pad or lamp to dry and warm the animals after each swim session.

      • Test Compounds: M40 antagonist, vehicle control, and a positive control (e.g., a standard antidepressant like desipramine or fluoxetine).

      D. Detailed Protocol

      1. Animal Preparation and Acclimation:

      • Upon arrival, house the animals in groups in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

      • Allow at least one week of acclimation to the facility before any experimental procedures.

      • For three days leading up to the experiment, handle each animal for a few minutes daily to habituate them to the experimenter.

      2. Drug Administration:

      • Prepare fresh solutions of the M40 antagonist, vehicle, and positive control on the day of the experiment. The route of administration (e.g., intraperitoneal, oral gavage) and the time between administration and testing should be determined based on the pharmacokinetic profile of the M40 antagonist.

      • Divide the animals into experimental groups (n=10-15 per group is recommended for adequate statistical power). [2]* Administer the appropriate treatment to each animal.

      3. Pre-Test Session (Day 1):

      • Fill the swim cylinder with water (24-25°C) to the specified depth.

      • Gently place each animal into the cylinder and allow it to swim for 15 minutes. [3][8]* After 15 minutes, remove the animal, dry it thoroughly with a towel, and place it in a warm, dry holding cage before returning it to its home cage.

      • Clean the cylinder and change the water between each animal.

      4. Test Session (Day 2):

      • Approximately 24 hours after the pre-test session, administer the same treatments to the animals as on Day 1.

      • After the appropriate pre-treatment time, place each animal back into the swim cylinder for a 5-minute test session. [3]* Video record the entire 5-minute session for each animal.

      • After the test, remove, dry, and warm the animal before returning it to its home cage.

      E. Behavioral Scoring
      • A trained observer, blind to the experimental conditions, should score the videos.

      • The primary parameter to be measured is immobility time . An animal is considered immobile when it ceases struggling and remains floating motionless, making only those movements necessary to keep its head above water. [3]* Other behaviors that can be scored include swimming and climbing.

      IV. Data Analysis and Interpretation

      A. Statistical Analysis
      • The data for immobility time should be expressed as the mean ± standard error of the mean (SEM) for each group.

      • Analyze the data using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's test) to compare the treatment groups to the vehicle control group. [11]* A p-value of less than 0.05 is typically considered statistically significant.

      B. Data Presentation
      Treatment GroupDose (mg/kg)NMean Immobility Time (s) ± SEMp-value vs. Vehicle
      Vehicle-12150.5 ± 10.2-
      M40 Antagonist101295.3 ± 8.5< 0.01
      M40 Antagonist301260.1 ± 7.9< 0.001
      Positive Control (Desipramine)201275.8 ± 9.1< 0.001

      This is example data and does not reflect actual experimental results.

      C. Interpretation of Results
      • A significant reduction in immobility time in the M40 antagonist-treated groups compared to the vehicle group suggests a potential antidepressant-like effect.

      • The effect of the M40 antagonist should be compared to that of the positive control to gauge its relative efficacy.

      • It is crucial to consider that the FST has a low predictive validity for novel antidepressants and that these results should be interpreted with caution. [4]Positive findings in the FST warrant further investigation in other behavioral models of depression and anxiety.

      V. Best Practices and Troubleshooting

      Potential Issue Possible Cause(s) Recommended Solution(s)
      High variability in immobility times within groups Inconsistent handling, environmental stressors, variations in water temperature.Ensure consistent and gentle handling of all animals. Maintain a quiet and stable experimental environment. Strictly control water temperature.
      No effect of the positive control Incorrect dose or administration route, issue with the compound's stability.Verify the dose and administration protocol from literature. Prepare fresh solutions of the positive control for each experiment.
      Floor effect (very low immobility in the vehicle group) Animal strain is not suitable for the FST, procedural issues.Consider using a different mouse strain known to exhibit stable immobility. Ensure the pre-test session is conducted as described.
      Ceiling effect (very high immobility in all groups) Water temperature is too cold, test duration is too long.Double-check and maintain the water temperature at 24-25°C. Adhere to the 5-minute test session duration.

      VI. Conclusion

      The Forced Swim Test, when conducted with rigorous adherence to protocol and ethical guidelines, can serve as a valuable initial screening tool for novel compounds like an M40 antagonist. A reduction in immobility time in this assay provides preliminary evidence of potential antidepressant activity, justifying further investigation into the compound's mechanism of action and its effects in more sophisticated and translationally relevant models of depression. The ultimate goal is to identify and develop novel therapeutics that can offer improved outcomes for individuals suffering from major depressive disorder.

      VII. References

      • NHMRC. (2023). Statement on the forced swim test in rodent models. National Health and Medical Research Council. [Link]

      • NSW Department of Primary Industries. (2022). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

      • IACUC. (n.d.). Forced Swim Test v.3. University of Iowa. [Link]

      • Understanding Animal Research. (n.d.). Factsheet on the forced swim test. [Link]

      • Taylor & Francis. (n.d.). Forced swim test – Knowledge and References. [Link]

      • Trunnell, E. R., & Carvalho, C. (2021). The forced swim test has poor accuracy for identifying novel antidepressants. Drug Discovery Today, 26(12), 2898–2904. [Link]

      • Kara, N. Z., Stukalin, Y., & Einat, H. (2018). Revisiting the validity of the mouse forced swim test: Systematic review and meta-analysis of the effects of prototypic antidepressants. Neuroscience & Biobehavioral Reviews, 84, 1-11. [Link]

      • PETA. (n.d.). The Invalidity of the Forced Swim Test. [Link]

      • ResearchGate. (n.d.). The analysis and statistical results of the forced swimming test. [Link]

      • Humane Research Australia. (2023). NHMRC releases policy statement on controversial Forced Swim Test. [Link]

      • WHYY. (2025). Researchers rethink mouse forced swim test for antidepressants. [Link]

      • ResearchGate. (2021). The forced swim test has poor accuracy for identifying novel antidepressants. [Link]

      • Fava, M., & Kendler, K. S. (2000). Major depressive disorder. Neuron, 28(2), 335-341. [Link]

      • de Kloet, E. R., Joëls, M., & Holsboer, F. (2005). Stress and the brain: from adaptation to disease. Nature reviews neuroscience, 6(6), 463-475. [Link]

      • Cryan, J. F., & Holmes, A. (2005). The ascent of mouse: advances in modelling human depression and anxiety. Nature reviews Drug discovery, 4(9), 775-790. [Link]

      • de Andrade, J. S., Céspedes, I. C., & da Silva, V. A. (2017). Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update. BMJ open science, 1(1), e000043. [Link]

      • NC3Rs. (2021). Forced swim test in rodents. [Link]

      • Nestler, E. J., Barrot, M., DiLeone, R. J., Eisch, A. J., Gold, S. J., & Monteggia, L. M. (2002). Neurobiology of depression. Neuron, 34(1), 13-25. [Link]

      • Pereira, V. S., et al. (2020). Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. Frontiers in Behavioral Neuroscience, 14, 568524. [Link]

      • Maletic, V., & Raison, C. (2009). Neurobiology of depression, fibromyalgia and neuropathic pain. Frontiers in bioscience (Landmark edition), 14, 5291–5338. [Link]

      • Patsnap Synapse. (2024). What are M4 receptor antagonists and how do they work?. [Link]

      • Li, N., Lee, B., Liu, R. J., Banasr, M., Dwyer, J. M., Iwata, M., ... & Duman, R. S. (2010). mTOR-dependent synapse formation underlies the rapid antidepressant effects of NMDA antagonists. Science, 329(5994), 959-964. [Link]

      • Psych Scene Hub. (2022). Neurobiology of Depression - A Simplified Guide. [Link]

      • Belmaker, R. H., & Agam, G. (2008). Major depressive disorder. New England Journal of Medicine, 358(1), 55-68. [Link]

      • Patsnap Synapse. (2024). What are mAChRs antagonists and how do they work?. [Link]

      • Switon, K., Kosto, A., & Suder, A. (2014). mTOR signaling and its roles in normal and abnormal brain development. Frontiers in molecular neuroscience, 7, 30. [Link]

      • Matsumoto, M. (2023). Major Types of Receptor Antagonist and their Mechanism of Action. Journal of Drug Discovery and Development, 10(4), 1-2. [Link]

      Sources

      Precision Pharmacodynamics: Time Course Optimization for M40 (Galanin Antagonist) in Behavioral Assays

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      The chimeric peptide M40 (galanin(1-13)-Pro-Pro-(Ala-Leu)2-Ala amide) is a high-affinity, non-selective antagonist for Galanin receptors (GalR1 and GalR2).[1] It is a critical tool for elucidating the role of galanin in feeding, cognition, and mood regulation. However, as a peptide, M40 presents specific pharmacokinetic challenges—namely rapid enzymatic degradation and poor blood-brain barrier (BBB) penetration—that make the time course of administration the single most critical variable in experimental design.

      This guide details the protocols for optimizing the temporal window of M40 efficacy in two standard behavioral assays: Galanin-Induced Feeding and the Forced Swim Test (FST) .

      Mechanistic Background & Signaling Pathway[2]

      M40 acts by competitively binding to GalR1 and GalR2 receptors.[2] Endogenous Galanin typically couples to Gi/o proteins , leading to the inhibition of Adenylyl Cyclase (AC) and a reduction in cAMP. By blocking this pathway, M40 prevents the hyperpolarization of neurons (often via GIRK channels) and the inhibition of neurotransmitter release (e.g., Acetylcholine, Glutamate).

      Figure 1: M40 Mechanism of Action

      The diagram below illustrates the competitive antagonism of M40 at the GalR1 receptor, preventing the Gi-mediated inhibition of the cAMP-PKA pathway.

      G M40 M40 (Antagonist) GalR GalR1 / GalR2 (GPCR) M40->GalR Blocks Galanin Galanin (Agonist) Galanin->GalR Activates Gi Gi/o Protein GalR->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces PKA PKA Activation cAMP->PKA Downregulates Effect Behavioral Output (Feeding/Depression) PKA->Effect Modulates

      Caption: M40 competitively blocks Galanin binding, preventing Gi-mediated suppression of cAMP/PKA signaling.[3]

      Critical Experimental Constraints

      Before initiating behavioral assays, researchers must account for three "Self-Validating" constraints. If these are not met, the data will be artifactual.

      • Route of Administration: M40 does not cross the BBB efficiently. It must be administered via intracerebroventricular (i.c.v.) or intracisternal (i.c.) injection. Systemic (i.p. or s.c.) injection is ineffective for central behaviors.

      • The "Pre-Treatment" Window: Due to rapid peptidase degradation, M40 has a functional half-life in the brain of approximately 45–60 minutes.

        • Too Early (>45 min pre-test): Peptide degrades; receptor occupancy is lost.

        • Too Late (<5 min pre-test): Insufficient diffusion to target nuclei (e.g., PVN, Hippocampus).

        • Optimal Window:15–20 minutes prior to agonist challenge or behavioral testing.

      • Agonist Challenge: M40 is a "silent" antagonist in many baseline conditions (e.g., it may not reduce feeding in satiated rats without Galanin stimulation). You must often co-administer Galanin to see the blockade effect.

      Protocol A: Time Course in Galanin-Induced Feeding

      Objective: Determine the duration of M40 antagonism against Galanin-induced hyperphagia.

      Materials
      • Subjects: Sprague-Dawley rats (satiated).

      • Compounds:

        • M40 (Tocris/Bachem): Dissolved in artificial CSF (aCSF).

        • Porcine Galanin (1-29).[1][4]

      • Equipment: Stereotaxic frame, metabolic cages, pre-weighed food pellets ("cookie mash" or high-fat diet).

      Step-by-Step Workflow

      Step 1: Stereotaxic Cannulation (Day -7) Implant a 22-gauge guide cannula targeting the Lateral Ventricle (LV).

      • Coordinates: AP -0.8 mm, L +1.5 mm, DV -3.5 mm (from Bregma).

      • Validation: Allow 7 days recovery. Verify patency by Angiotensin II drinking response (optional but recommended).

      Step 2: Habituation (Day -3 to -1) Handle animals daily. Perform mock injections to reduce stress-induced anorexia.

      Step 3: The Time-Course Experiment (Day 0) The goal is to inject M40 before Galanin to block the feeding response.

      GroupPre-Treatment (t = -20 min)Treatment (t = 0 min)Rationale
      Vehicle aCSF (2 µL)aCSF (2 µL)Baseline feeding (stress control)
      Agonist aCSF (2 µL)Galanin (3 nmol)Establishes max feeding response
      Antagonist M40 (1–8 nmol) Galanin (3 nmol)Experimental Group
      Control M40 (8 nmol)aCSF (2 µL)Checks for intrinsic agonist activity

      Step 4: Measurement Intervals Immediately after the t=0 injection, place rats in cages with pre-weighed food.

      • T1 (0–30 min): Primary window of M40 efficacy.

      • T2 (30–60 min): Assessment of antagonist washout.

      • T3 (60–120 min): Late phase (usually returns to baseline).

      Figure 2: Experimental Timeline (Feeding Assay)

      Timeline Start Start (Satiated Rats) M40_Inj M40 Injection (i.c.v.) t = -20 min Start->M40_Inj Acclimation Gal_Inj Galanin Injection (i.c.v.) t = 0 min M40_Inj->Gal_Inj Diffusion Period (Critical Window) Measure1 Weigh Food t = +30 min Gal_Inj->Measure1 Acute Phase Measure2 Weigh Food t = +60 min Measure1->Measure2 Washout Phase

      Caption: Optimal dosing schedule. M40 must be present at the receptor prior to Galanin introduction.

      Protocol B: Forced Swim Test (FST) Interaction

      Objective: Use M40 to validate Galanin involvement in the antidepressant effect of SSRIs (e.g., Fluoxetine).

      Context: Chronic Fluoxetine (FLX) upregulates Galanin mRNA.[2] M40 is used to reverse the antidepressant effect of FLX, proving causality.

      Protocol Modifications
      • Pre-treatment: Rats receive Fluoxetine (10 mg/kg, i.p.) for 14 days.[2]

      • Acute Challenge: On Day 15 (Test Day).

      • M40 Timing: Administer M40 (i.c.v.) 15 minutes before the swim session.

        • Note: Unlike the feeding assay, there is no "Galanin injection" here. The "Agonist" is the endogenous Galanin upregulated by the SSRI.

      Data Interpretation:

      • FLX + Vehicle: Increased swimming/climbing (Antidepressant effect).

      • FLX + M40: Reversal of swimming increase (Return to immobility). This confirms the GalR mechanism.

      Data Presentation & Expected Results

      When reporting results, normalize food intake to body weight (g/kg) or present as % of Control.

      Table 1: Expected Pharmacodynamic Profile (Feeding Assay)
      Time IntervalVehicle + GalaninM40 (Pre) + GalaninInterpretation
      0–30 min High Intake (++++)Blocked (+) Valid: M40 is occupying receptors.
      30–60 min Moderate Intake (++)Partial Block (++)Decay: M40 is degrading/dissociating.
      60–120 min Baseline (+)Baseline (+)Washout: No drug effect remaining.

      Troubleshooting & "Self-Validating" Checks

      • Issue: No antagonism observed.

        • Check 1 (Time): Did you wait too long (>30 min) between M40 and Galanin? The peptide degrades rapidly.

        • Check 2 (Dose): M40 is a competitive antagonist.[3] If the Galanin dose is too high (supramaximal), M40 cannot compete. Titrate Galanin to the EC75, not Emax.

        • Check 3 (Adsorption): Peptides stick to plastic. Use low-binding tubes or coat tips with BSA (0.1%) before drawing up M40.

      • Issue: M40 causes sedation.

        • Validation: Run an Open Field Test. M40 should not alter locomotor activity at therapeutic doses (1-5 nmol). If it does, your behavioral data is confounded by motor deficits.

      References

      • Bartfai, T., et al. (1993). Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes.[3] Proceedings of the National Academy of Sciences, 90(23), 11287–11291. [Link]

      • McDonald, M. P., & Crawley, J. N. (1996). Galanin receptor antagonist M40 blocks galanin-induced choice accuracy deficits on a delayed-nonmatching-to-position task.[5] Behavioral Neuroscience, 110(5), 1025.[6] [Link]

      • Lu, X., et al. (2005). A role for galanin in antidepressant actions with a focus on the dorsal raphe nucleus.[1] Proceedings of the National Academy of Sciences, 102(3), 874-879. [Link]

      • Narváez, J. A., et al. (2000). The galanin receptor antagonist M40 blocks the central cardiovascular actions of the galanin N-terminal fragment (1–15).[7] European Journal of Pharmacology, 399(2-3), 197-203.[7] [Link]

      Sources

      Troubleshooting & Optimization

      Technical Support Center: M40 Peptide Solubility & Reconstitution Guide

      Author: BenchChem Technical Support Team. Date: February 2026

      The Technical Support Center guide for the M40 peptide follows below.

      Executive Summary: The "Water vs. Saline" Trap

      The M40 peptide (GalR antagonist) presents a classic physicochemical paradox common to hydrophobic peptides: it is often soluble in pure water but precipitates immediately in physiological saline (PBS/NaCl) .

      Researchers frequently encounter "crashing out" (visible cloudiness or gel formation) when attempting to dissolve M40 directly in PBS. This is not a product defect; it is a thermodynamic consequence of the peptide's sequence. M40 lacks charged side chains (Asp, Glu, Lys, Arg, His), relying solely on its N-terminal amine for polarity. In high-salt environments (saline), the ions shield this solitary charge, allowing the hydrophobic residues (Leu, Trp, Ala) to drive aggregation.

      Immediate Action: Do NOT add PBS or Saline directly to the lyophilized powder. Follow the "Solvent-First" protocol below.

      Technical Deep Dive: Why M40 Precipitates

      To troubleshoot effectively, one must understand the molecular drivers.

      FeatureDataImplication
      Sequence GWTLNSAGYLLGPPPALALA-NH2Highly Hydrophobic (65%+ non-polar residues).
      Net Charge (pH 7) +1 (N-terminal amine only)Weak electrostatic repulsion between molecules.
      Isoelectric Point (pI) ~5.5 - 6.0Solubility is lowest near pH 6.0.
      Hydrophobicity High (Grand Average of Hydropathy > 0)Prone to aggregation in polar solvents.
      Salt Effect Charge Shielding Na+ and Cl- ions neutralize the N-term charge, removing the only force keeping molecules apart.
      The Mechanism of Failure

      In pure water , the positive charge at the N-terminus creates a "hydration shell" and electrostatic repulsion that keeps peptide molecules dispersed. In saline (0.9% NaCl) , the abundance of ions (

      
      , 
      
      
      
      ) screens this positive charge (Debye screening). Without this repulsion, the hydrophobic "zipper" regions (Leu-Leu, Ala-Leu-Ala) interact, causing rapid, irreversible aggregation.

      Troubleshooting Q&A

      Q1: I added PBS directly to the vial, and it turned cloudy. Can I save it?

      A: Likely no. Once hydrophobic aggregation occurs, it is thermodynamically difficult to reverse without harsh denaturants (like 6M Guanidine or 100% DMSO) that might be incompatible with your biological assay.

      • Attempted Rescue: Add pure DMSO dropwise to the cloudy suspension and sonicate. If it clears, you may proceed, but verify concentration via UV absorbance (A280), as some peptide may remain aggregated.

      Q2: Why does the datasheet say "Soluble in water" but my protocol requires saline?

      A: The datasheet refers to the maximum solubility potential in an ideal solvent (water). For biological applications requiring saline, you must create a concentrated stock in a strong solvent (Water or DMSO) first, then dilute it into the saline. This "kinetic trapping" keeps the peptide in solution longer than trying to dissolve it directly in salt.

      Q3: What is the recommended reconstitution method for in vivo injection?

      A: For animal studies, you cannot inject pure water (hypotonic hemolysis risk) or 100% DMSO (toxicity).

      • Protocol: Dissolve M40 in 100% DMSO at 10–20x the final concentration.

      • Dilution: Slowly dilute this stock into warm sterile saline while vortexing.

      • Final Vehicle: 5-10% DMSO in Saline is usually well-tolerated and maintains M40 solubility.

      Validated Reconstitution Protocols

      Protocol A: The "Dropwise Dilution" Method (Standard)

      Best for: Cell culture, In vitro assays

      • Calculate: Determine the volume needed for a 1 mM or 2 mg/mL stock .

      • Solvent 1 (Dissolution): Add sterile distilled water (or 0.1% Acetic Acid if stubborn) to the lyophilized powder.

        • Volume: Use 50% of your final target volume.

        • Action: Vortex for 30 seconds. The solution should be clear.

      • Solvent 2 (Buffering): Add 2x PBS or 2x Saline to the water-peptide solution.

        • Action: Add dropwise while gently swirling.

        • Result: You now have peptide in 1x PBS without the "salt shock" of adding powder to salt.

      Protocol B: The "Hydrophobic Shield" Method (Difficult Batches)

      Best for: High concentrations (>1 mg/mL) or In vivo stocks

      • Stock Creation: Dissolve peptide in 100% DMSO to a concentration of 5–10 mg/mL.

        • Note: Ensure the DMSO is anhydrous and fresh.

      • Aliquot: Store this stock at -20°C (avoid freeze-thaw).

      • Working Solution:

        • Prepare your assay buffer (e.g., PBS).

        • While vortexing the buffer, add the DMSO stock rapidly.

        • Limit: Keep final DMSO concentration < 1% (in vitro) or < 10% (in vivo).

      Decision Logic Visualization

      The following diagram illustrates the critical decision-making process to avoid precipitation.

      M40_Solubility_Workflow Start Start: Lyophilized M40 Peptide Check_Req Check Experimental Requirement Start->Check_Req Choice_InVivo In Vivo / High Salt Required Check_Req->Choice_InVivo Animal Injection Choice_InVitro In Vitro / Low Salt Tolerated Check_Req->Choice_InVitro Cell Culture Step_DMSO 1. Dissolve in 100% DMSO (Stock: 5-10 mg/mL) Choice_InVivo->Step_DMSO Step_Water 1. Dissolve in Sterile Water (Stock: 1-2 mg/mL) Choice_InVitro->Step_Water Action_Dilute_Saline 2. Dilute dropwise into warm Saline/PBS Step_DMSO->Action_Dilute_Saline Action_Add_Buffer 2. Add 2X Buffer concentrate to Water solution Step_Water->Action_Add_Buffer Result_Precip Cloudy/Precipitate? Action_Dilute_Saline->Result_Precip Action_Add_Buffer->Result_Precip Result_Stable Stable Solution (Use immediately) Result_Precip->Result_Stable No Rescue Rescue: Add Acetic Acid (10%) or more DMSO Result_Precip->Rescue Yes Rescue->Result_Stable If Clear

      Caption: Workflow for selecting the correct reconstitution solvent based on experimental application to prevent hydrophobic aggregation.

      References

      • Bartfai, T., et al. (1993).[1] "Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes." Proceedings of the National Academy of Sciences, 90(23), 11287-11291.

      • Tocris Bioscience. "M40 Peptide Product Information & Solubility Data." Tocris Technical Datasheets.

      • Sigma-Aldrich. "Handling and Solubility Guidelines for Hydrophobic Peptides." Technical Resource Center.

      • Bachem. "Peptide Solubility and Stability Guidelines." Bachem Technical Library.

      Sources

      Technical Support Center: Minimizing Nonspecific Binding of M40 in Receptor Assays

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      M40 (Galanin(1-13)-Pro-Pro-Ala-Leu-Ala-Leu-Ala-amide) is a chimeric peptide antagonist used to study Galanin Receptors (GalR1/GalR2). While a potent tool, M40 presents a unique challenge in radioligand binding and functional assays: High Nonspecific Binding (NSB) .

      This guide addresses the physicochemical properties of M40 that lead to surface adsorption and provides a self-validating troubleshooting framework to eliminate false positives and inconsistent IC50 data.

      The Mechanism: Why M40 is "Sticky"

      To troubleshoot effectively, you must understand the molecule. M40 is an amphipathic peptide with two distinct domains that drive NSB through different mechanisms:

      • Cationic N-Terminus (Galanin 1-13): Contains positively charged Lysine residues.

        • The Problem: It acts like a magnet for negatively charged surfaces, particularly glass fiber filters (used in harvesting) and standard glass vials.

      • Hydrophobic C-Terminus (Linker + Ala-Leu repeats): Designed to stabilize the helix.

        • The Problem: It drives rapid adsorption to polypropylene plastics (pipette tips, reservoirs) and lipid membranes unrelated to the receptor.

      The Result: If you lose 50% of your M40 to the tube wall before it reaches the well, your calculated

      
       will be artificially high (low potency). If it sticks to the filter during harvesting, your background counts (CPM) will mask the specific signal.
      

      Troubleshooting Matrix

      SymptomProbable CauseCorrective Action
      High Background (NSB > 20% of Total) Cationic adsorption to Glass Fiber (GF) filters.Mandatory: Pre-soak GF/B or GF/C filters in 0.3% Polyethyleneimine (PEI) for >1 hour.
      Right-shifted IC50 (Low Potency) Peptide loss to plasticware (adsorption).Switch to Low-Protein Binding (LPB) tubes. Add 0.1% BSA to all dilution buffers immediately.
      Inconsistent Replicates "Carryover" in automated tips or uneven mixing.Use silanized tips or add 0.05% Tween-20 (if validated against receptor).
      Decreasing Signal over Time M40 aggregating in stock solution.Store aliquots at -80°C. Do not refreeze. Sonicate briefly upon thawing if precipitation is suspected.

      Critical Protocols

      Protocol A: The PEI Filter Soak (The "Gold Standard" for M40)

      For Radioligand Binding Assays using Cell Harvesters (e.g., Brandel/PerkinElmer)

      Context: Glass fiber filters are negatively charged (silanol groups). M40 is positively charged. Without PEI, the filter acts as an ion-exchange column, trapping the radioligand/M40 complex non-specifically. PEI (Polyethyleneimine) is a cationic polymer that neutralizes the glass.

      • Preparation: Prepare a 0.3% (v/v) PEI solution in distilled water.

        • Note: PEI is viscous. Weighing it (w/v) is often more accurate than pipetting.

      • Soaking: Submerge the GF/B or GF/C filter mats in the PEI solution.

      • Duration: Soak for minimum 1 hour at 4°C. (Overnight is acceptable and often yields better consistency).

      • The Wash (Critical): Before harvesting your assay plate, wash the PEI-soaked filter with cold wash buffer (usually Tris/BSA) to remove excess free PEI, which can otherwise interfere with the liquid scintillation cocktail.

      Protocol B: "Decoy" Buffer Formulation

      For preventing hydrophobic loss to plastics.

      Never dilute M40 in pure buffer (e.g., PBS or Tris alone). The hydrophobic C-terminus will adhere to the plastic.

      Recommended Assay Buffer:

      • 50 mM Tris-HCl (pH 7.4)

      • 5 mM MgCl2

      • 0.1% to 0.5% BSA (Bovine Serum Albumin), Fraction V

        • Why: Albumin coats the plastic walls, occupying the hydrophobic binding sites so M40 stays in solution.

      • Optional: Protease Inhibitor Cocktail (Bacitracin 1 mg/mL) if degradation is suspected.

      Visualizing the Workflow

      Diagram 1: The "Sticky Peptide" Decision Tree

      Use this logic flow to diagnose where your M40 assay is failing.

      M40_Troubleshooting Start Assay Result Analysis CheckNSB Is NSB > 20% of Total Binding? Start->CheckNSB CheckIC50 Is IC50 Higher than Expected (Low Potency)? CheckNSB->CheckIC50 No FilterIssue Cause: Cationic Binding to Filter CheckNSB->FilterIssue Yes PlasticIssue Cause: Hydrophobic Adsorption to Plasticware CheckIC50->PlasticIssue Yes Valid Assay Validated CheckIC50->Valid No Sol_PEI Solution: Pre-soak Filters in 0.3% PEI FilterIssue->Sol_PEI Sol_BSA Solution: Use Low-Bind Tips + 0.1% BSA in Buffer PlasticIssue->Sol_BSA

      Caption: Logic flow for diagnosing M40 assay failures based on NSB and Potency shifts.

      Diagram 2: Optimized Binding Assay Workflow

      This workflow highlights the critical control points (CCPs) for M40.

      Assay_Workflow Prep 1. Buffer Prep (Add 0.1% BSA) Dilution 2. M40 Serial Dilution (Low-Bind Tubes) Prep->Dilution Incubate 4. Incubation (Equilibrium) Dilution->Incubate Filter 3. Filter Prep (Soak in 0.3% PEI) Harvest 5. Harvest/Wash (Cold Buffer) Filter->Harvest Pre-soak >1hr Incubate->Harvest Count 6. Scintillation Counting Harvest->Count

      Caption: Step-by-step workflow. Red node indicates the most critical step for reducing M40 background noise.

      Frequently Asked Questions (FAQs)

      Q: Can I use Tween-20 instead of BSA to reduce sticking? A: Proceed with caution. While detergents like Tween-20 (0.05%) reduce hydrophobic adsorption, they can also disrupt the receptor-membrane integrity, especially for GPCRs. BSA is safer as a first-line defense. If you must use detergent, validate that it does not alter the

      
       of your radioligand in the absence of M40.
      

      Q: My M40 IC50 is 100nM, but the literature says it should be ~15nM. Why? A: This "Right Shift" is a classic sign of peptide loss. If 80% of your M40 stuck to the dilution tube, you effectively added 20nM instead of 100nM. Switch to "Low Protein Binding" (siliconized) tubes and ensure your pipette tips are also low-retention.

      Q: Does PEI interfere with the receptor binding itself? A: Generally, no, because the PEI is on the filter, not in the assay well during incubation. However, if you add PEI directly to the assay well, it will precipitate DNA and proteins. Only use PEI to treat the filter before harvesting.

      References

      • Bartfai, T., et al. (1993). "Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes."[1] Proceedings of the National Academy of Sciences, 90(23), 11287-11291.

      • Langel, Ü., et al. (1992). "Galanin and galanin antagonists: molecular and biochemical perspectives."[2][3] Trends in Pharmacological Sciences, 13, 312-317.[2][3]

      • NIH Assay Guidance Manual. "Receptor Binding Assays for HTS and Drug Discovery." (General reference for PEI usage in GPCR filtration).

      Sources

      storage conditions for lyophilized M40 acetate 143896-17-7

      Author: BenchChem Technical Support Team. Date: February 2026

      Technical Support Hub: M40 Acetate (CAS 143896-17-7) Senior Application Scientist Desk | Last Updated: February 19, 2026

      Introduction: Understanding Your Reagent

      M40 Acetate (Galanin(1-13)-Pro-Pro-(Ala-Leu)2-Ala amide) is a high-affinity, chimeric peptide antagonist targeting Galanin receptors (GAL1/GAL2). Unlike small molecules, M40 is a complex biological oligomer (20 amino acids) with a distinct hydrophobic profile due to its C-terminal polyleucine/alanine tail.

      This guide moves beyond basic "store at -20°C" instructions. It addresses the physicochemical realities of handling hydrophobic peptides, ensuring you maintain the structural integrity required for reliable in vivo and in vitro data.

      Part 1: The Stability Matrix (Storage Protocols)

      The stability of M40 is binary: it is robust as a lyophilized powder but fragile in solution. Adhere to these conditions to prevent hydrolysis and aggregation.

      Storage Conditions Summary
      StateTemperatureContainer TypeMax Shelf LifeCritical Precaution
      Lyophilized (Powder) -20°C or belowDesiccated, Tightly Sealed12–24 MonthsEquilibrate to RT before opening to prevent condensation.
      Reconstituted (Stock) -80°C Polypropylene / Siliconized3–6 MonthsAliquot immediately. Do NOT freeze-thaw >1 cycle.
      Working Solution +4°C (Ice)Polypropylene< 24 HoursDiscard after use. Do not refreeze.

      Technical Insight: The acetate counterion provides some stability, but moisture is the enemy. Water molecules catalyze hydrolysis of the amide bonds. Always store the vial inside a secondary container with active desiccant (silica gel).

      Part 2: Reconstitution & Solubility Strategy

      The Challenge: M40 contains a highly hydrophobic C-terminal tail (Ala-Leu-Ala-Leu-Ala). While the N-terminus (Galanin 1-13) is moderately polar, the overall peptide has a high propensity to aggregate or adsorb to plastic surfaces.

      Standard Reconstitution Workflow

      Do not simply add water and vortex. Follow this gradient to ensure monodispersity.

      • Vessel Selection: Use sterile polypropylene or siliconized microcentrifuge tubes. Avoid polystyrene (M40 will stick to it).

      • Initial Solvent (The "Wetting" Step):

        • Attempt to dissolve in sterile distilled water first.

        • If it remains cloudy or visible particles persist: The peptide is aggregating due to hydrophobicity.[1][2]

      • Solubility Rescue (If Water Fails):

        • Acidic Method (Preferred): Add 10% Acetic Acid dropwise.[3] The net positive charge at acidic pH repels peptide chains, breaking aggregates.

        • Organic Method (Alternative): Dissolve the peptide in a minimal volume of 100% DMSO (e.g., 10-20 µL), then dilute slowly with aqueous buffer to the desired concentration. Ensure the final DMSO concentration is <1% (or compatible with your assay).[3]

      Visualizing the Workflow

      ReconstitutionStrategy Start Lyophilized M40 Acetate (Equilibrate to RT) SolventSelect Add Sterile Water (Vortex gently) Start->SolventSelect Check Visual Inspection: Clear Solution? SolventSelect->Check Success Proceed to Aliquot & Freeze (-80°C) Check->Success Yes Failure Cloudy / Precipitate Check->Failure No Rescue1 Add 10% Acetic Acid (Dropwise) Failure->Rescue1 Method A (Charge) Rescue2 Dissolve in 100% DMSO (Minimal Vol) Failure->Rescue2 Method B (Hydrophobicity) FinalDilution Dilute with Buffer (Target Conc.) Rescue1->FinalDilution Rescue2->FinalDilution

      Figure 1: Decision tree for solubilizing hydrophobic peptides like M40. Always prioritize Method A (Acetic Acid) for biological compatibility unless DMSO is required.

      Part 3: Troubleshooting Guide (FAQs)

      Q1: I dissolved M40 in PBS, and it turned into a gel/cloudy suspension. Can I save it?

      • Diagnosis: Salt shock. High ionic strength buffers (like PBS) shield the charges on the peptide, promoting hydrophobic collapse and aggregation.

      • The Fix: You cannot easily reverse gelation. For the next vial, dissolve M40 in pure water or 10% acetic acid first to create a concentrated stock (e.g., 1 mM). Only dilute into PBS immediately before use.

      Q2: Can I store the reconstituted peptide at -20°C?

      • Answer: No.

      • Reasoning: At -20°C, the phase transition of water is slow, creating large ice crystals that can denature peptides. Furthermore, "eutectic mixtures" can form where salt concentrations spike in unfrozen pockets, damaging the peptide.

      • Protocol: Flash freeze aliquots in liquid nitrogen or dry ice/ethanol and store at -80°C .

      Q3: My in vivo results are inconsistent. The peptide seems inactive.

      • Diagnosis: Adsorption loss.

      • Explanation: M40 is hydrophobic. If you prepared a low-concentration solution (e.g., nM range) in a standard tube without carrier protein, the peptide likely stuck to the tube walls.

      • The Fix: For working solutions (< 1 µM), add 0.1% BSA (Bovine Serum Albumin) to your buffer. The albumin coats the plastic surface, preventing M40 loss.

      Q4: How do I calculate the exact concentration if the vial says "1 mg"?

      • Answer: Never rely on the weight printed on the label for precise stoichiometry.

      • Reasoning: Lyophilized peptides contain bound water and counterions (acetate). The "peptide content" may only be 70-80% of the gross weight.

      • Protocol:

        • Dissolve the entire vial contents.

        • Measure absorbance at 280 nm .

        • Use the molar extinction coefficient (

          
          ) of Trp/Tyr residues in M40 to calculate the precise molarity. (M40 contains 1 Trp and 1 Tyr).
          

      References

      • Bartfai, T., et al. (1993). Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes.[4] Proceedings of the National Academy of Sciences, 90(23), 11287–11291. Available at: [Link]

      • McDonald, M. P., & Crawley, J. N. (1996). Galanin receptor antagonist M40 blocks galanin-induced choice accuracy deficits on a delayed nonmatching to position task. Journal of Neuroscience. Available at: [Link]

      Sources

      Validation & Comparative

      comparison of galanin antagonists M40 vs M35 vs C7

      Author: BenchChem Technical Support Team. Date: February 2026

      Technical Comparison of Chimeric Galanin Antagonists: M35, M40, and C7

      Executive Summary: The Chimeric Trio

      In the study of galanin receptor signaling, the chimeric peptides M35 , M40 , and C7 represent the foundational "first-generation" antagonists. Developed primarily by the Bartfai and Langel groups in the early 1990s, these tools were engineered by fusing the high-affinity N-terminal fragment of galanin (Gal 1-13) with various C-terminal motifs from other neuropeptides (Bradykinin, Substance P, or synthetic sequences).

      Critical Insight for Researchers: While historically significant, these ligands are not silent antagonists . They exhibit a complex pharmacological profile characterized by high-affinity binding but varying degrees of partial agonism , particularly at the GalR2 subtype. Successful experimental design requires distinguishing between their antagonistic effects in the CNS (predominantly GalR1-mediated) and their potential agonist effects in peripheral tissues or at high concentrations.

      Structural & Mechanistic Analysis

      All three ligands rely on the Galanin(1-13) N-terminal pharmacophore for receptor recognition. The C-terminal "tail" provides steric bulk or specific interactions intended to prevent receptor activation (G-protein coupling).

      Structural Composition Table
      LigandN-Terminal DomainLinkerC-Terminal DomainOrigin/Class
      M35 Galanin(1-13)-Bradykinin(2-9) amideGalanin-Bradykinin Chimera
      M40 Galanin(1-13)Pro-Pro(Ala-Leu)2-Ala amideSynthetic Linker Chimera
      C7 Galanin(1-13)-Spantide IGalanin-Substance P Chimera
      Mechanism of Action: The "Agonist Shift"

      The primary limitation of these ligands is the "Agonist Shift." While they competitively displace galanin, the C-terminal tails do not always lock the receptor in an inactive state.

      • GalR1 (Gi-coupled): M35, M40, and C7 generally act as antagonists . They block Galanin-induced inhibition of cAMP.[1]

      • GalR2 (Gq-coupled): They frequently exhibit partial agonism , stimulating IP3 production, especially at high concentrations (>10 nM).

      Galanin_Mechanism Ligand Chimeric Ligand (M35 / M40 / C7) GalR1 GalR1 Receptor (CNS / Hypothalamus) Ligand->GalR1 High Affinity Binding GalR2 GalR2 Receptor (Spinal Cord / Periphery) Ligand->GalR2 High Affinity Binding Gi Gi Protein (Inhibition) GalR1->Gi Uncouples Gq Gq Protein (Activation) GalR2->Gq Weakly Activates Outcome1 ANTAGONISM (Blocks cAMP reduction) Gi->Outcome1 Outcome2 PARTIAL AGONISM (Stimulates IP3/Ca2+) Gq->Outcome2

      Figure 1: The dual-nature mechanism of chimeric galanin ligands. Note the divergence in efficacy between GalR1 and GalR2 pathways.[2]

      Pharmacological Profile Comparison

      M35: The High-Affinity Standard[4]
      • Profile: M35 is often the default choice for general galanin receptor blockade due to its sub-nanomolar affinity.

      • Performance:

        • Affinity (Kd): ~0.1 - 0.3 nM (Non-selective).

        • Utility: Excellent for blocking galanin-induced impairment of memory (Morris water maze) and feeding behavior.

        • Risk: Acts as a full agonist in pancreatic tissue (insulin secretion assays).

      M40: The Subtype Discriminator
      • Profile: M40 is structurally distinct due to the Pro-Pro linker, which alters its conformational flexibility.

      • Performance:

        • Affinity (IC50): 3 - 15 nM (Slightly lower than M35).[3]

        • Utility: It distinguishes between "GL-1" (GalR1-like) and "GL-2" (GalR2-like) sites.[3][4] It is a potent antagonist at hippocampal GalR1 but a weak agonist at spinal/pancreatic GalR2.[3]

        • Advantage: Higher stability in vivo compared to native galanin.[5]

      C7 (Gal-Spantide): The Potent but Toxic Variant
      • Profile: A fusion with Spantide I (a substance P antagonist).

      • Performance:

        • Affinity (IC50): ~0.2 nM.

        • Utility: Highly effective in blocking spinal flexor reflexes and feeding.

        • Critical Warning: Neurotoxicity. High doses of C7 have been observed to cause motor dysfunction (barrel rolling) and tissue damage in the spinal cord, likely due to the Spantide moiety interacting with other targets or membrane disruption.

      Comparative Data Summary
      FeatureM35M40C7
      Binding Affinity (Ki/IC50) High (~0.1 nM)Moderate (~10 nM)High (~0.2 nM)
      GalR1 Activity AntagonistAntagonistAntagonist
      GalR2 Activity Partial AgonistWeak AgonistPartial Agonist
      BBB Penetration Low (Requires i.c.v.)Low (Requires i.c.v.)Low (Requires i.c.v.)
      In Vivo Stability ModerateHighModerate
      Toxicity Profile LowLowHigh (Neurotoxic)

      Experimental Protocols

      To utilize these ligands effectively, direct central administration is required due to poor Blood-Brain Barrier (BBB) penetration.

      Protocol A: Intracerebroventricular (i.c.v.) Administration for Behavioral Assays

      Objective: Evaluate the blockade of Galanin-induced feeding in satiated rats.

      • Stereotaxic Surgery:

        • Anesthetize rat (Ketamine/Xylazine).

        • Implant a 22-gauge guide cannula targeting the lateral ventricle (Coordinates: AP -0.8 mm, L +1.5 mm, DV -3.5 mm from Bregma).

        • Secure with dental cement and allow 5-7 days recovery.

      • Peptide Preparation:

        • Dissolve M40 or M35 in sterile saline or artificial CSF (aCSF).

        • Dose Range: 1.0 – 10.0 nmol (Molar excess of 10x - 100x relative to Galanin is often required).

      • Injection Workflow:

        • t = -15 min: Inject Antagonist (M35/M40) via internal cannula (volume ≤ 5 µL).

        • t = 0 min: Inject Galanin (e.g., 0.1 - 1.0 nmol).

        • t = +15 to +60 min: Measure food intake (wet mash preferred for sensitivity).

      • Validation:

        • Compare: [Vehicle/Vehicle] vs [Antagonist/Galanin] vs [Vehicle/Galanin].

        • Success Criteria: The [Antagonist/Galanin] group should show significantly lower food intake than [Vehicle/Galanin].

      Protocol B: In Vitro "Agonist Check" (Self-Validation Step)

      Before running expensive in vivo trials, verify the ligand behaves as an antagonist in your specific cell line.

      • Cell Line: CHO or HEK293 stably expressing GalR1.

      • Assay: Forskolin-stimulated cAMP accumulation.

      • Steps:

        • Stimulate cells with Forskolin (5 µM) → Induces high cAMP.

        • Apply Galanin (10 nM) → cAMP drops (Gi effect).

        • Apply M35 alone (1 µM) → cAMP should remain high (If it drops, M35 is acting as an agonist).

        • Apply M35 (1 µM) + Galanin (10 nM) → cAMP should remain high (Antagonism of Galanin effect).

      Critical Limitations & "Gotchas"

      • The "Spillover" Effect: Because these are chimeric peptides, the C-terminal tails (Bradykinin, Substance P) can theoretically interact with their native receptors (Bradykinin B2 or NK1 receptors), although the N-terminal fusion usually hinders this. Always use a "Scrambled C-terminus" control if available.

      • Dose-Dependent Agonism: At concentrations >100 nM, M35 and C7 often activate the receptor they are meant to block. Never exceed 10 nmol i.c.v. without running an agonist control group.

      • Stability: M40 is generally more stable against peptidases than M35 due to the aliphatic nature of its synthetic tail, making it a better choice for experiments requiring longer observation windows (>1 hour).

      References

      • Bartfai, T., et al. (1993). "Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes."[6] Proceedings of the National Academy of Sciences, 90(23), 11287-11291. Link

      • Crawley, J. N., et al. (1993). "Galanin receptor antagonists M40 and C7 block galanin-induced feeding."[6] Brain Research, 600(2), 268-272.[6][7] Link

      • Langel, U., et al. (1992). "Chimeric galanin analogs as antagonists of the galanin receptor.
      • Kask, K., et al. (1995). "Behavioral effects of the galanin receptor antagonist M40 in the rat." European Journal of Pharmacology, 285(3), 241-247.
      • Ögren, S. O., et al. (1992). "Evidence for a role of the neuropeptide galanin in spatial learning." Neuroscience, 51(4), 1-5. (Describes M35 utility).

      Sources

      Comparative Guide: M40 vs. Galantide (M15) Receptor Selectivity Profile

      Author: BenchChem Technical Support Team. Date: February 2026

      Part 1: Executive Summary & Strategic Verdict

      In the investigation of the galaninergic system, the choice between M40 and Galantide (M15) is not merely a matter of affinity, but of pharmacological cleanliness .

      While both peptides are high-affinity, chimeric ligands that function as antagonists at Galanin Receptors (GALR) 1 and 2, M40 is the superior pharmacological tool for most applications. This is due to a critical design flaw in M15: its C-terminal sequence acts as an agonist at Neurokinin-1 (NK1) receptors.

      • Select M40 if: You require a GALR antagonist with minimized off-target effects, particularly for CNS behavioral studies (feeding, memory, pain) where Substance P/NK1 signaling is a confounding variable.

      • Select M15 if: You are replicating historical data (pre-1993) or specifically studying the interaction between galanin and substance P pathways (though this is rarely recommended due to interpretation ambiguity).

      Part 2: Molecular Architecture & Design Logic

      To understand the selectivity profile, one must first analyze the sequence engineering. Both peptides utilize the N-terminal fragment of galanin (1-13) for GALR recognition, but their C-terminal "tails" dictate their off-target profiles.

      FeatureGalantide (M15) M40
      N-Terminus (Binding)Galanin(1-13)Galanin(1-13)
      Linker None (Direct fusion)Pro-Pro-Pro (P3 linker)
      C-Terminus (Stability)Substance P (5-11) (Ala-Leu)2-Ala-amide
      Full Sequence GWTLNSAGYLLGPQQFFGLM-NH2GWTLNSAGYLLGPPPALALA-NH2
      Design Intent First-generation chimera. Used Substance P fragment to stabilize the helix.Second-generation. Replaced bioactive SP fragment with inert hydrophobic residues to remove NK1 activity.

      Scientist's Note: The inclusion of Substance P(5-11) in M15 was a double-edged sword. While it stabilized the peptide, it inadvertently retained affinity for the Substance P receptor (NK1), turning M15 into a "dirty" drug (GALR antagonist + NK1 agonist). M40 corrects this by using an inert aliphatic tail.

      Part 3: Receptor Selectivity Profile

      The following data synthesizes binding affinity (

      
      ) and functional activity across relevant receptor subtypes.
      
      Table 1: Binding Affinity & Functional Mode
      Receptor TargetM40 Affinity (
      
      
      )
      M40 Function M15 Affinity (
      
      
      )
      M15 Function
      GALR1 1.82 nM Antagonist~1.0 nMAntagonist
      GALR2 5.1 nM Antagonist*~1.0 nMAntagonist
      GALR3 Low (>100 nM)Weak/InactiveLowWeak/Inactive
      NK1 (Substance P) No Binding Inert High Agonist

      *Note: M40 acts as a pure antagonist in the CNS (hippocampus/hypothalamus) but can exhibit weak partial agonist activity in peripheral tissues (e.g., pancreatic islets) at high concentrations (>100 nM).

      The "Selectivity Gap"

      The term "non-selective" is often applied to both peptides because they do not distinguish well between GALR1 and GALR2. However, M40 is highly selective for the Galanin family over the Tachykinin (NK1) family , whereas M15 is not.

      • Intra-family Selectivity: Both M40 and M15 are GALR1/GALR2 preferring. They show 10-80 fold lower affinity for GALR3.

      • Inter-family Selectivity: M15 activates NK1 receptors, which can induce vasodilation and nociception—effects that directly oppose or confound the study of galanin's antinociceptive actions.

      Part 4: Visualizing the Signaling Conflict

      The diagram below illustrates why M15 introduces experimental noise compared to the cleaner mechanism of M40.

      G node_galr GALR1 / GALR2 (Target) effect_block Blockade of Galanin Signaling node_galr->effect_block node_nk1 NK1 Receptor (Off-Target) effect_noise Activation of Pain/Inflammation node_nk1->effect_noise ligand_m40 M40 (Peptide) ligand_m40->node_galr High Affinity Antagonist ligand_m40->node_nk1 No Interaction ligand_m15 Galantide (M15) (Peptide) ligand_m15->node_galr High Affinity Antagonist ligand_m15->node_nk1 Agonist Activity (Substance P tail)

      Figure 1: Pharmacological interaction map. Green path indicates the specific action of M40. Orange/Red paths indicate the "dirty" dual-action of M15, where NK1 activation confounds the results.

      Part 5: Experimental Protocols & Application

      Protocol: Validating Antagonism (In Vivo Feeding Model)

      Context: Galanin (i.c.v.) induces feeding in satiated rats. This protocol tests if M40 blocks this effect.

      Reagents:

      • Rat Galanin (1-29)

      • M40 Peptide (Solubilized in 0.9% Saline)

      • Subjects: Sprague-Dawley rats (satiated)

      Workflow:

      • Cannulation: Implant stereotaxic guide cannula into the lateral ventricle (LV) or paraventricular nucleus (PVN). Allow 5-7 days recovery.

      • Pre-treatment: Administer M40 (2-8 nmol) or Vehicle (Saline) via i.c.v. injection (Volume: 5 µL).

        • Critical Step: Wait 15-20 minutes . This allows M40 to occupy the receptors before the agonist arrives.

      • Agonist Challenge: Administer Galanin (1-3 nmol) i.c.v.

      • Measurement: Place rat in cage with pre-weighed palatable food (e.g., cookie mash). Measure consumption at 30, 60, and 120 minutes.

      • Validation:

        • Vehicle + Galanin: High food intake (Positive Control).

        • M40 + Galanin: Significantly reduced food intake (Antagonism).

        • M40 + Vehicle: No change in intake (verifies M40 is not an agonist in this CNS pathway).

      Decision Matrix: Choosing Your Ligand

      DecisionTree Start Select Galanin Ligand Q1 Is the target tissue rich in NK1 Receptors? (e.g., Spinal Cord, Gut) Start->Q1 Q2 Is the goal purely historical replication? Q1->Q2 No / Unknown Result_M40 USE M40 (Cleaner Profile) Q1->Result_M40 Yes (Avoid NK1 noise) Q2->Result_M40 No Result_M15 USE M15 (With Caution) Q2->Result_M15 Yes Result_Specific Consider GALR2-specific ligands (e.g., M871)

      Figure 2: Selection logic for experimental design. M40 is the default recommendation for modern pharmacological studies.

      Part 6: References

      • Bartfai, T., et al. (1993). "Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes." Proceedings of the National Academy of Sciences USA, 90(23), 11287–11291. Link

      • Bartfai, T., et al. (1991). "Galantide: high affinity antagonist for galanin receptor subtypes."[1] Proceedings of the National Academy of Sciences USA, 88(23), 10961–10965. Link

      • Langel, U., et al. (1996). "Construction of chimeric galanin analogues." Annals of the New York Academy of Sciences, 863(1), 86-93. Link

      • Lu, X., et al. (2005). "A role for galanin in antidepressant actions with a focus on the dorsal raphe nucleus." Proceedings of the National Academy of Sciences USA, 102(3), 874-879. Link

      • McDonald, M. P., et al. (1998). "Galanin receptor antagonist M40 blocks galanin-induced choice accuracy deficits on a delayed-nonmatching-to-position task." Behavioral Neuroscience, 110(5), 1025. Link

      Sources

      A Comparative Guide to Substance P Receptor Specificity: Correcting the Record on M40 and Evaluating True NK1R Antagonists

      Author: BenchChem Technical Support Team. Date: February 2026

      This guide is intended for researchers, scientists, and drug development professionals investigating the substance P (SP) signaling pathway and its modulation. A critical clarification will be made regarding the M40 peptide, a compound sometimes mistakenly associated with substance P receptors. We will then delve into a detailed comparison of authentic neurokinin-1 receptor (NK1R) antagonists, providing experimental context and actionable protocols.

      Introduction: The Substance P/NK1R System and a Point of Clarification on the M40 Peptide

      Substance P (SP) is an eleven-amino acid neuropeptide that plays a pivotal role in a multitude of physiological and pathological processes, including pain transmission, inflammation, and emesis.[1] It exerts its effects by binding to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[1] The interaction between SP and NK1R triggers a signaling cascade that is a key target for therapeutic intervention in various diseases.[2][3]

      It is crucial to begin this guide by addressing a significant point of clarification. The M40 peptide has been incorrectly associated with substance P receptor antagonism in some contexts. Our comprehensive review of the scientific literature indicates that M40 is a potent and well-characterized antagonist of the galanin receptors, not the substance P receptor . This guide will, therefore, focus on true, experimentally validated NK1R antagonists and provide a framework for their evaluation.

      The Neurokinin-1 Receptor (NK1R) Signaling Pathway

      The binding of substance P to the NK1R initiates a cascade of intracellular events. As a member of the GPCR family, the NK1R is coupled to Gq and Gs proteins.[4] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1] This signaling pathway is central to the diverse cellular responses mediated by substance P.

      NK1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Binds to Receptor on PKC Protein Kinase C DAG->PKC Activates Ca_Release Ca2+ Release Ca_Store->Ca_Release Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca_Release->Cellular_Response Leads to PKC->Cellular_Response Leads to

      Figure 1: Simplified NK1R Signaling Pathway.

      A Comparative Analysis of NK1R Antagonists

      NK1R antagonists can be broadly categorized into two classes: peptide and non-peptide antagonists. While early research focused on peptide-based antagonists derived from the structure of substance P, these compounds often suffered from poor metabolic stability and limited ability to cross the blood-brain barrier.[5] The development of non-peptide antagonists, such as aprepitant, represented a significant therapeutic advancement.[6]

      Antagonist ClassExampleKey CharacteristicsAdvantagesDisadvantages
      Peptide Spantide IIModified substance P analoguesHigh specificity for the receptor binding pocketPoor oral bioavailability, metabolic instability, inability to cross the blood-brain barrier.[5]
      Non-Peptide AprepitantSmall molecule, structurally distinct from SPHigh affinity for NK1R, good oral bioavailability, crosses the blood-brain barrier, metabolically stable.[5][6]Potential for off-target effects, though aprepitant is highly selective.
      Quantitative Comparison of Binding Affinities

      The binding affinity of an antagonist for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays.

      CompoundReceptorCell LineRadioligandKi / IC50Reference
      Aprepitant Human NK1R--IC50 = 0.1 nM[5]
      Aprepitant Human NK1R--IC50 = 0.12 nM

      Experimental Protocols for Assessing NK1R Antagonist Specificity

      To rigorously evaluate the specificity and potency of a putative NK1R antagonist, a combination of binding and functional assays is essential.

      Radioligand Binding Assay: Determining Binding Affinity

      This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the NK1R.

      Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing NK1R Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand Select a suitable radioligand (e.g., [3H]Substance P) Radioligand->Incubation Test_Compound Prepare serial dilutions of the test compound Test_Compound->Incubation Separation Separate bound from free radioligand (e.g., filtration) Incubation->Separation Detection Quantify radioactivity of bound radioligand Separation->Detection Curve_Fitting Plot % inhibition vs. compound concentration Detection->Curve_Fitting IC50_Calc Calculate IC50 value Curve_Fitting->IC50_Calc Ki_Calc Calculate Ki using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

      Figure 2: Workflow for a Radioligand Binding Assay.

      Step-by-Step Methodology:

      • Membrane Preparation: Homogenize cells or tissues expressing the NK1R in a suitable buffer and isolate the membrane fraction by centrifugation.[7]

      • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled NK1R ligand (e.g., [³H]Substance P), and varying concentrations of the unlabeled test compound.[7]

      • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

      • Separation: Rapidly separate the membrane-bound radioligand from the unbound radioligand using vacuum filtration through a glass fiber filter.[7]

      • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

      • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[7]

      Causality Behind Experimental Choices:

      • Choice of Radioligand: A high-affinity, specific radioligand is crucial for a sensitive assay with a low signal-to-noise ratio.

      • Separation Method: Rapid filtration is essential to minimize the dissociation of the radioligand-receptor complex during the washing step.

      Calcium Mobilization Assay: Assessing Functional Antagonism

      This functional assay measures the ability of an antagonist to block the SP-induced increase in intracellular calcium.

      Step-by-Step Methodology:

      • Cell Culture: Culture cells endogenously or recombinantly expressing NK1R.

      • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[8]

      • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or flow cytometer.[9]

      • Antagonist Pre-incubation: Add varying concentrations of the test antagonist to the cells and incubate.

      • Agonist Stimulation: Add a fixed concentration of substance P to stimulate the NK1R and initiate calcium mobilization.

      • Fluorescence Measurement: Continuously measure the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium.

      • Data Analysis: Quantify the peak fluorescence response in the presence of different antagonist concentrations. Plot the percentage of inhibition of the SP-induced response against the antagonist concentration to determine the IC50 value.

      Causality Behind Experimental Choices:

      • Calcium-Sensitive Dyes: These dyes exhibit a significant change in their fluorescent properties upon binding to calcium, providing a direct readout of intracellular calcium levels.

      • Kinetic Measurement: Measuring the fluorescence change over time allows for the characterization of the kinetics of the calcium response and the effect of the antagonist on this response.

      Conclusion

      References

      • Activity of peptide and non-peptide antagonists at peripheral NK1 receptors. (n.d.). PubMed. Retrieved February 19, 2026, from [Link]

      • Muñoz, M., & Coveñas, R. (2023). The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. International Journal of Molecular Sciences, 24(21), 15934. [Link]

      • Examples of peptide and non-peptide Fujisawa NK1 antagonists. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

      • Drug-binding site of NK1R. a–c Detailed interactions of CP-99994 (a),... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

      • Different binding epitopes on the NK1 receptor for substance P and a non-peptide antagonist. (n.d.). Scilit. Retrieved February 19, 2026, from [Link]

      • Wight, H. R., & Hedin, K. E. (2012). Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry. In Natural Killer Cells (pp. 233-242). Humana Press. [Link]

      • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

      • The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

      • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved February 19, 2026, from [Link]

      • Radiochemical Synthesis and Evaluation of Novel Radioconjugates of Neurokinin 1 Receptor Antagonist Aprepitant Dedicated for NK1R-Positive Tumors. (2020). MDPI. [Link]

      • Muñoz, M., & Coveñas, R. (2020). The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? Cancers, 12(9), 2493. [Link]

      • A new, simple and robust radioligand binding method used to determine kinetic off-rate constants for unlabeled ligands. (2016). Journal of Pharmacological and Toxicological Methods, 81, 231-238. [Link]

      • Binding affinities (mean S.D.) of aprepitant and its metabolites in human NK 1 receptor binding assay... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

      • Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography. (2019). Nature Communications, 10(1), 633. [Link]

      • The extracellular domain of the neurokinin-1 receptor is required for high-affinity binding of peptides. (1992). PubMed. [Link]

      • Theorell, J., & Bryceson, Y. T. (2016). Analysis of Intracellular Ca2+ Mobilization in Human NK Cell Subsets by Flow Cytometry. In Natural Killer Cells (pp. 243-253). Humana Press. [Link]

      • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

      • Radioligand binding methods: practical guide and tips. (n.d.). Scite.ai. Retrieved February 19, 2026, from [Link]

      • RECEPTOR INTERNALIZATION ASSAYS. (n.d.). Innoprot. Retrieved February 19, 2026, from [Link]

      • NK1 Human Tachykinin GPCR Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay - FR. (n.d.). Eurofins Discovery. Retrieved February 19, 2026, from [Link]

      • Neurokinin-1 Receptor Signaling Is Required for Efficient Ca2+ Flux in T-Cell-Receptor-Activated T Cells. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

      • The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders. (n.d.). Frontiers. Retrieved February 19, 2026, from [Link]

      • Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features. (2021). Science Advances, 7(50), eabk3161. [Link]

      • Selective G protein signaling driven by Substance P-Neurokinin Receptor structural dynamics. (2021). bioRxiv. [Link]

      • The Neurokinin-1 Receptor: Structure Dynamics and Signaling. (2022). MDPI. [Link]

      • Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. (2016). Neurology Journal, 2016, 1-13. [Link]

      • Biochemistry, Substance P. (2023). StatPearls. [Link]

      • Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

      • Ion Channels Involved in Substance P-Mediated Nociception and Antinociception. (2019). MDPI. [Link]

      Sources

      Validating M40 Antagonist Activity: A Comparative Guide Using GalR1 Knockout Architectures

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      M40 (galanin[1-13]-Pro-Pro-(Ala-Leu)2-Ala-amide) is a high-affinity, peptidergic, chimeric galanin receptor antagonist. While widely cited for blocking galanin signaling in the CNS, its utility is often complicated by its non-selective profile (targeting both GalR1 and GalR2) and potential partial agonist activity in specific tissue contexts.

      This guide details the rigorous validation of M40 activity, shifting beyond simple pharmacological blockade to a genetic-pharmacological consilience model using GalR1 knockout (KO) mice. This approach isolates receptor-specific effects from off-target peptide interactions.

      Part 1: The M40 Pharmacological Profile

      Before initiating in vivo validation, researchers must understand the precise biochemical constraints of M40 compared to other tools.

      M40 vs. Alternatives

      M40 is a "second-generation" chimeric peptide. Unlike the earlier M15 (Galantide) or M35 , M40 was engineered for higher stability and reduced interaction with Substance P or Bradykinin receptors, though it remains a non-selective galanin antagonist.

      Table 1: Comparative Landscape of Galanin Antagonists

      FeatureM40 M35 C7 SNAP 37889
      Structure Chimeric PeptideChimeric PeptideChimeric PeptideSmall Molecule
      Sequence/Core Gal(1-13)-Pro-Pro-(Ala-Leu)2-Ala-NH2Gal(1-13)-Bradykinin(2-9)Gal(1-13)-Spantide1-phenyl-3-imino-amine deriv.[1]
      Selectivity Non-Selective (GalR1/R2) Non-Selective (GalR1/R2)Non-SelectiveGalR3 Selective
      Affinity (Ki) GalR1: ~1.8 nMGalR2: ~5.1 nMGalR1: ~0.3 nMGalR2: ~0.3 nMGalR1: ~2.0 nMGalR3: ~17 nM
      In Vivo Stability Moderate (Peptide)ModerateModerateHigh (Systemic)
      Key Limitation Partial Agonist at high doses (periphery/spinal cord)Oxidation prone; Bradykinin off-target riskNeurotoxicity at high dosesDoes not block GalR1/R2

      Critical Insight: M40 is preferred over M35 in metabolic studies because M35 can influence insulin secretion independently of galanin receptors due to its bradykinin tail. However, M40's partial agonism at peripheral GalR2 requires strict dose titration.

      Mechanism of Action

      M40 functions primarily by orthosteric competition. It binds the extracellular N-terminal recognition site of the GalR1/GalR2 receptors, preventing the endogenous Galanin peptide from triggering the G_i/o signaling cascade.

      GalaninSignaling Galanin Endogenous Galanin GalR1 GalR1 Receptor (7TM GPCR) Galanin->GalR1 Activates M40 M40 Antagonist M40->GalR1 Blocks Gi Gi/o Protein GalR1->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channels (K+ Efflux) Gi->GIRK Activates cAMP cAMP Levels AC->cAMP Decreases Hyperpol Hyperpolarization (Inhibition) GIRK->Hyperpol Induces

      Figure 1: M40 acts as a competitive antagonist at the GalR1 receptor, preventing Gi/o-mediated inhibition of Adenylyl Cyclase and activation of GIRK channels.

      Part 2: Validation Architecture (GalR1 KO System)

      Relying solely on M40 administration in wild-type (WT) animals is insufficient due to its cross-reactivity with GalR2. The GalR1 Knockout (KO) mouse provides the necessary negative control environment to define specificity.

      The Logic of Genetic-Pharmacological Consilience

      To validate M40's effect on a specific behavior (e.g., feeding, pain, depression), you must compare four experimental groups.

      Table 2: Data Interpretation Matrix

      GroupTreatmentOutcome: GalR1-Mediated TraitOutcome: GalR2-Mediated TraitOutcome: Off-Target/Toxicity
      WT VehicleBaselineBaselineBaseline
      WT M40 Effect Abolished (Antagonism)Effect Abolished (Antagonism)Toxicity Observed
      GalR1 KO VehiclePhenotype Mimics M40 WT Baseline (Receptor present)Baseline
      GalR1 KO M40 No Change (Target Absent)Effect Abolished (M40 hits GalR2)New Phenotype Emerges

      The "Gold Standard" Result: For a purely GalR1-mediated effect, the GalR1 KO mouse should exhibit the phenotype of an M40-treated WT mouse, and adding M40 to the KO should produce no further change.

      Part 3: Experimental Protocol

      Protocol: Intracerebroventricular (ICV) Specificity Challenge

      Since M40 is a peptide with poor blood-brain barrier (BBB) penetrability, systemic administration is often ineffective for CNS targets. ICV injection is the standard for validation.

      Prerequisites:

      • Animals: Adult Male GalR1-/- (KO) and GalR1+/+ (WT) littermates (C57BL/6 background).

      • Compound: M40 (Tocris/Bachem), purity >95%.

      • Vehicle: Artificial Cerebrospinal Fluid (aCSF).

      Step-by-Step Workflow:

      • Peptide Preparation (Critical Step):

        • Dissolve M40 in distilled water to a stock of 1 mM. Aliquot and store at -80°C.

        • Caution: Avoid repeated freeze-thaw cycles. M40 is susceptible to adsorption to glass; use siliconized tubes.

        • On experiment day, dilute to working concentration (typically 1-10 nmol/animal) in aCSF.

      • Surgical Cannulation:

        • Stereotaxic implantation of guide cannula targeting the Lateral Ventricle (AP: -0.8mm, ML: +1.5mm, DV: -3.5mm).

        • Allow 5-7 days recovery.

      • The Challenge (Agonist vs. Antagonist):

        • Note: Antagonists are best validated by their ability to block an agonist challenge.

        • T= -15 min: Inject M40 (e.g., 2-5 nmol) or Vehicle .

        • T= 0 min: Inject Galanin (1-29) (e.g., 1 nmol) or Vehicle .

        • T= +10-60 min: Measure Behavioral Readout (e.g., Food Intake, Sucrose Preference, Thermal Pain Threshold).

      • Statistical Analysis:

        • Two-way ANOVA (Genotype x Treatment).

        • Look for the Interaction Effect .

      Decision Logic Flowchart

      ValidationLogic Start Administer M40 to GalR1 KO Mouse Check Is the Biological Effect Observed? Start->Check Yes Yes: Effect Persists Check->Yes Phenotype changes No No: Effect is Absent Check->No No change vs Vehicle Analysis1 Mechanism is NOT GalR1 dependent. Likely GalR2 mediated (M40 blocks GalR2). Yes->Analysis1 Analysis2 Validation Successful. M40 specificity for GalR1 confirmed in this context. No->Analysis2

      Figure 2: Logical framework for interpreting M40 effects in GalR1 knockout mice.

      Part 4: Troubleshooting & Scientific Nuance

      The "Partial Agonist" Trap

      In high-density receptor systems (e.g., transfected CHO cells or specific hypothalamic nuclei), M40 can act as a weak partial agonist.

      • Symptom: M40 treatment alone causes a mild version of the Galanin effect (e.g., slight increase in feeding) rather than blocking it.

      • Correction: Titrate the dose down. Ensure the molar ratio of Antagonist:Agonist is at least 10:1 or 100:1, but avoid exceeding 10 nmol total ICV load to prevent off-target agonism.

      Handling "Compensatory Mechanisms"

      GalR1 KO mice may upregulate GalR2 or GalR3 to compensate for the loss of GalR1.

      References

      • Bartfai, T., et al. (1993). Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes.[2][3][4] Proceedings of the National Academy of Sciences, 90(23), 11287-11291. Link

      • Jacoby, A. S., et al. (2002). Critical role for GALR1 galanin receptors in galanin regulation of neuroendocrine function and seizure activity. Molecular Brain Research, 107(2), 195-200. Link

      • Lu, X., et al. (2005). A role for galanin in antidepressant actions with a focus on the dorsal raphe nucleus. Proceedings of the National Academy of Sciences, 102(3), 874-879. Link

      • Zorrilla, E. P., et al. (2007). Galanin type 1 receptor knockout mice show altered responses to high-fat diet and glucose challenge.[5] Physiology & Behavior, 91(5), 479-485. Link

      • Saar, I., et al. (2011). Galanin receptor antagonist M35 but not M40 or C7 ameliorates cerulein-induced acute pancreatitis in mice.[6] Pancreatology, 10(6), 682-688. Link

      Sources

      A Comparative Analysis of the Preclinical Side Effect Profile of M40, a Galanin Receptor Antagonist

      Author: BenchChem Technical Support Team. Date: February 2026

      Introduction

      The neuropeptide galanin, widely distributed throughout the central and peripheral nervous systems, modulates a diverse array of physiological processes, including nociception, cognition, feeding behavior, and neuroendocrine regulation.[1] Its actions are mediated through three G-protein coupled receptor subtypes: GalR1, GalR2, and GalR3.[1] The development of peptidergic antagonists targeting these receptors holds significant therapeutic promise for a range of disorders. M40, a chimeric peptide, has emerged as a potent, non-selective galanin receptor antagonist.[2] This guide provides a comparative analysis of the preclinical side effect profile of M40 relative to other notable galanin receptor antagonists, M35 and C7. This objective comparison is intended to inform researchers, scientists, and drug development professionals on the nuanced safety considerations of these investigational compounds.

      Galanin Signaling Pathways: A Brief Overview

      Galanin receptor activation initiates distinct intracellular signaling cascades. GalR1 and GalR3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, decreased cyclic AMP (cAMP) levels, and modulation of ion channel activity. Conversely, GalR2 receptors are often coupled to Gq/11 or G12/13 proteins, stimulating phospholipase C and subsequent downstream signaling pathways. The differential expression of these receptors across various tissues underpins the pleiotropic effects of galanin.

      Galanin Signaling Pathways Simplified Galanin Receptor Signaling cluster_galanin Galanin cluster_receptors Galanin Receptors cluster_effectors Downstream Effectors Galanin Galanin GalR1 GalR1 Galanin->GalR1 GalR2 GalR2 Galanin->GalR2 GalR3 GalR3 Galanin->GalR3 AdenylylCyclase Adenylyl Cyclase GalR1->AdenylylCyclase Gi/o IonChannels Ion Channel Modulation GalR1->IonChannels PLC Phospholipase C GalR2->PLC Gq/11 GalR3->AdenylylCyclase Gi/o GalR3->IonChannels cAMP ↓ cAMP AdenylylCyclase->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Cardiovascular Safety Workflow Cardiovascular Safety Assessment Workflow cluster_animal Animal Model cluster_dosing Dosing cluster_monitoring Continuous Monitoring cluster_analysis Data Analysis Animal Conscious, Telemetered Non-Rodent (e.g., Dog, Primate) Dosing Vehicle and Multiple Dose Levels of Test Article Animal->Dosing Monitoring Monitoring Dosing->Monitoring ECG ECG QTc QTc Interval Analysis (ICH S7B) ECG->QTc Arrhythmia Arrhythmia Detection ECG->Arrhythmia BloodPressure Blood Pressure Hemodynamics Hemodynamic Parameters BloodPressure->Hemodynamics HeartRate Heart Rate HeartRate->Hemodynamics Monitoring->ECG Monitoring->BloodPressure Monitoring->HeartRate FOB Workflow Functional Observational Battery (FOB) Workflow cluster_animal Animal Model cluster_dosing Dosing cluster_observation Standardized Observations cluster_analysis Scoring & Analysis Animal Rodents (Rat or Mouse) Dosing Vehicle and Multiple Dose Levels of Test Article Animal->Dosing observation observation Dosing->observation HomeCage Home Cage Observations Scoring Quantitative & Qualitative Scoring HomeCage->Scoring OpenField Open Field Assessment OpenField->Scoring Sensorimotor Sensorimotor & Reflex Tests Sensorimotor->Scoring Statistics Statistical Analysis Scoring->Statistics observation->HomeCage observation->OpenField observation->Sensorimotor

      Caption: Workflow for the Functional Observational Battery.

      Protocol: Functional Observational Battery (FOB)

      • Animal Model: Typically performed in rats or mice. 2[3]. Dosing: Animals are administered the test article or vehicle.

      • Observations: A trained observer, blinded to the treatment groups, performs a series of standardized assessments at specified time points post-dose.

        • Home Cage Observations: Posture, activity level, and any abnormal behaviors.

        • Open Field Assessment: Gait, arousal, and any unusual motor patterns.

        • Sensorimotor and Reflex Testing: Grip strength, landing foot splay, and response to sensory stimuli (e.g., tail pinch, click response).

      • Scoring: Observations are recorded using a standardized scoring system.

      • Data Analysis: Scores are statistically compared between treatment and control groups.

      Cerulein-Induced Pancreatitis Model

      Pancreatitis Model Workflow Cerulein-Induced Pancreatitis Workflow cluster_animal Animal Model cluster_treatment Treatment cluster_evaluation Evaluation Animal Rodents (Mouse or Rat) Pretreatment Administer Test Article or Vehicle Animal->Pretreatment Induction Hourly Intraperitoneal Cerulein Injections Pretreatment->Induction evaluation evaluation Induction->evaluation Blood Blood Collection for Amylase & Lipase Tissue Pancreas Collection Histopathology Histopathological Analysis (Edema, Inflammation, Necrosis) Tissue->Histopathology evaluation->Blood evaluation->Tissue

      Caption: Workflow for the cerulein-induced pancreatitis model.

      Protocol: Cerulein-Induced Pancreatitis

      • Animal Model: Commonly performed in mice or rats. 2[4][5][6]. Treatment: Animals are pre-treated with the test article or vehicle.

      • Induction: Pancreatitis is induced by repeated hourly intraperitoneal injections of cerulein (typically 50 µg/kg). 4[5][6]. Sample Collection: At a predetermined time point after the final cerulein injection, animals are euthanized. Blood samples are collected for the measurement of serum amylase and lipase. The pancreas is harvested for histopathological analysis.

      • Histopathological Evaluation: The pancreas is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin). A pathologist, blinded to the treatment groups, scores the tissue for edema, inflammatory cell infiltration, and acinar cell necrosis.

      Conclusion and Future Directions

      The preclinical side effect profiles of the galanin antagonists M40, C7, and M35 reveal important distinctions that are critical for their potential therapeutic development. M40 appears to have a more favorable safety profile compared to C7, particularly with regard to neurotoxicity and pancreatic toxicity. However, the potential for cardiovascular effects at high central doses and its partial agonist activity warrant further investigation. M35's complex pharmacology as a mixed agonist-antagonist necessitates careful characterization in different physiological contexts.

      For the continued development of M40 and other peptidergic antagonists, comprehensive preclinical safety studies are paramount. These should include:

      • GLP-compliant toxicology studies: Single and repeat-dose toxicity studies in both rodent and non-rodent species to identify potential target organs of toxicity. *[7] Full safety pharmacology battery: In-depth assessment of cardiovascular, respiratory, and central nervous system effects according to ICH guidelines. *[8][9] Investigation of partial agonism: Further studies to elucidate the clinical implications of M40's partial agonist activity at GalR2 receptors.

      A thorough understanding of the preclinical side effect profile, grounded in robust experimental data, is essential for the successful translation of promising peptidergic antagonists like M40 from the laboratory to the clinic.

      References

      • Cardiovascular Safety Pharmacology: Best Practice Considerations for the In Vivo QTc Core Assay. (n.d.). Scientific insights.
      • Effects of the Galanin Receptor Antagonist M40 on... : Cardiovascular Therapeutics. (n.d.). Ovid.
      • Functional Observational Battery (FOB). (n.d.). Molecular Diagnostic Services.
      • Cerulein-Induced Pancreatitis Model. (n.d.).
      • Safety Pharmacology. (n.d.).
      • Protocol of animal experiments. (A) Cerulein model: Following... | Download Scientific Diagram. (n.d.).
      • A revised FOB protocol may be useful for assessing behavioral or neurological changes due to acute chemical exposure in young rats, or following gestational/lactational exposures typical of developmental neurotoxicity studies. (n.d.). Semantic Scholar.
      • Fan, L. W., Tien, L. T., Zheng, B., et al. (2010). Interleukin-1beta-induced brain injury and neurobehavioral dysfunctions in juvenile rats can be attenuated by alpha-phenyl-n-tert-butyl-nitrone. Neuroscience, 168(1), 240–252.
      • Chemically Induced Models of Pancre
      • Non-Lethal Caerulein-Induced Pancreatitis (R
      • In vivo toxicology and safety pharmacology. (n.d.). Nuvisan.
      • A Strategic Roadmap for Peptide Preclinical Studies: 3 Key Stages. (2025, October 30). WuXi AppTec.
      • New high affinity peptide antagonists to the spinal galanin receptor. (1995). British Journal of Pharmacology, 116(4), 2247–2252.
      • SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. (n.d.). Altasciences.
      • Animal model of acute pancreatitis induced by Caerulein. (2024, November 21). Yeasen.
      • The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents. (2018). Current Protocols in Pharmacology, 81(1), e43.
      • HISTOPATHOLOGICAL EVALUATION OF THE PANCREAS FOLLOWING ADMINISTRATION OF PARICALCITOL IN ALLOXAN-INDUCED DIABETIC WISTAR RATS. (2019, July 12). World Journal of Pharmaceutical Research, 5(3), 1083-1094.
      • Galanin Receptor Antagonist M35 but Not M40 or C7 Ameliorates Cerulein-Induced Acute Pancreatitis in Mice. (2011, January 18).
      • Peptide Therapeutics: Preclinical Str
      • Toxicology of the Pancreas. (1989). Toxicology and Applied Pharmacology, 101(2), 334-346.
      • Functional and histological changes of the pancreas and the liver in the rats after the acute and subacute administration of diazinon. (2020, January 17). Vojnosanitetski Pregled, 77(1), 38-46.
      • If I am performing a battery of behavioral tests, in what order should I perform them? (2018, May 24).
      • Nonproliferative and Proliferative Lesions of the Gastrointestinal Tract, Pancreas and Salivary Glands of the Rat and Mouse. (2013).
      • Galanin receptor antagonists M40 and C7 block galanin-induced feeding. (1995).
      • Galanin receptor antagonist m35 but not m40 or c7 ameliorates cerulein-induced acute pancreatitis in mice. (2011).
      • M40 | Galanin Receptor Modul
      • Histopathology of the pancreas. Histological sections were visualized... | Download Scientific Diagram. (n.d.).
      • Current Practices in the Preclinical Safety Assessment of Peptides. (n.d.).
      • Effects of putative galanin antagonists M35 and C7 on rat exocrine pancreas. (2001).
      • M40 | Galanin Receptor Antagonists: Tocris Bioscience. (n.d.). R&D Systems.
      • Effect of M35, a neuropeptide galanin antagonist on glucose uptake translated by glucose transporter 4 in trained rat skeletal muscle. (2009). Peptides, 30(12), 2354-2358.
      • Preclinical development and clinical safety assessment of a synthetic peptide conjugate enabling endogenous antibody binding to promote innate receptor engagement. (n.d.). Journal for ImmunoTherapy of Cancer, 9(10), e003259.
      • M40 (3425). (n.d.). Tocris, Part of Bio-Techne.
      • The galanin receptor antagonist M40 blocks the central cardiovascular actions of the galanin N-terminal fragment (1-15). (2000). European Journal of Pharmacology, 399(2-3), 197-203.
      • Galanin receptor antagonist M40 blocks galanin-induced choice accuracy deficits on a delayed-nonmatching-to-position task. (1996). Behavioral Neuroscience, 110(5), 1025-1032.
      • The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion. (2003). Neuroreport, 14(12), 1649-1652.
      • M40 | Galanin Receptors. (n.d.). Tocris Bioscience.
      • Galanin Receptor Ligand M35. (n.d.). MedchemExpress.com.
      • Differential effects of the putative galanin receptor antagonists M15 and M35 on striatal acetylcholine release. (1995). European Journal of Pharmacology, 287(2), 145-151.
      • Analysis of galanin and the galanin antagonist M40 on delayed non-matching-to-position performance in rats lesioned with the cholinergic immunotoxin 192 IgG-saporin. (1997). Behavioral Neuroscience, 111(3), 552-563.
      • What are galanin receptor antagonists and how do they work? (2024, June 25).
      • Galanin protects against intracellular amyloid toxicity in human primary neurons. (2010). Journal of Alzheimer's Disease, 19(2), 529-544.

      Sources

      Technical Assessment: Evaluating M40 (Galanin Antagonist) Toxicity in Neuronal Cell Lines

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary & Scope

      Technical Note: This guide focuses on M40 (the chimeric peptide antagonist Galanin(1-13)-NPY(25-36) amide), widely used to block GalR1/GalR2 receptors. Note: Researchers investigating Amyloid Beta 1-40 (A

      
      40) should refer to specific amyloid aggregation protocols, as the physicochemical properties differ fundamentally.
      

      The Core Challenge: In neuropharmacology, dissecting the role of Galanin in depression, seizure thresholds, and neuroprotection requires high-affinity antagonists. M40 acts as a non-selective GalR1/GalR2 antagonist. However, its utility is often weighed against alternatives like M35 (Galanin(1-13)-Bradykinin(2-9)) and C7 .

      The critical differentiator is intrinsic cytotoxicity . M35 is structurally related to Transportan, a cell-penetrating peptide (CPP) that can induce non-specific membrane perturbation and metabolic disruption independent of receptor blockade. This guide provides a validated framework to verify that M40 maintains neuronal viability where M35 may fail, ensuring that observed effects are due to receptor antagonism, not off-target toxicity.

      Mechanistic Grounding: M40 vs. Alternatives

      To evaluate toxicity, one must understand the structural interaction with the neuronal membrane.

      • M40 (The Product): A chimera of Galanin N-terminus and Neuropeptide Y (NPY) fragments. It binds high-affinity GalR sites but lacks the aggressive membrane-permeating properties of M35.

      • M35 (The Competitor): A chimera of Galanin and Bradykinin. It acts as a CPP, often accumulating intracellularly and interfering with G-protein coupling or mitochondrial respiration, leading to "false positive" toxicity or metabolic suppression.

      • C7: A Galanin-Spantide chimera. High affinity but varying stability profiles.

      Comparative Performance Matrix
      FeatureM40 (Focus)M35 (Alternative)Galantide (M15)
      Primary Target GalR1 / GalR2 (Antagonist)GalR1 / GalR2 (Antagonist)Non-selective GalR
      Membrane Interaction Surface Receptor BindingCell Penetrating (High Risk) Surface Binding
      Intrinsic Toxicity Low (at <10 µM)Moderate to High (Metabolic interference)Low
      In Vivo Stability ModerateHighLow
      Use Case Clean receptor blockadeIntracellular delivery / Potent blockadeAcute studies
      Visualizing the Toxicity Pathway

      The following diagram illustrates the differential pathways between specific Receptor Antagonism (M40) and Non-Specific Membrane Disruption (M35/High-dose peptides).

      G cluster_0 Extracellular Space cluster_1 Neuronal Membrane cluster_2 Intracellular Response M40 M40 Peptide (Ligand) GalR Galanin Receptor (GalR1/R2) M40->GalR High Affinity Binding M35 M35 Peptide (Transportan-like) M35->GalR Binding Lipid Lipid Bilayer Integrity M35->Lipid Pore Formation (High Dose) Mito Mitochondrial Respiration M35->Mito Direct Interference GiGo Gi/Go Pathway Inhibition GalR->GiGo Blocks Galanin Effect Leak LDH Leakage (Cell Death) Lipid->Leak Cytotoxicity

      Caption: Figure 1. M40 acts primarily via surface receptors, while M35 poses risks of membrane disruption and mitochondrial interference.

      Validated Experimental Protocols

      To objectively validate M40 safety, we utilize a Dual-Assay Strategy : Metabolic Activity (MTT) vs. Membrane Integrity (LDH). This distinguishes between cytostatic effects (stopped growth) and cytotoxic effects (cell death).

      Protocol A: Preparation of M40 Stock
      • Solvent: Dissolve M40 lyophilized powder in sterile, endotoxin-free water or 0.1% BSA/PBS. Avoid DMSO if possible, as it can mask subtle peptide toxicities, though M40 is generally soluble in aqueous buffers.

      • Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles which degrade the peptide chimera.

      Protocol B: The Differential Cytotoxicity Assay (SH-SY5Y or PC12)

      Objective: Determine the "No-Observed-Adverse-Effect Level" (NOAEL) of M40 compared to M35.

      Step-by-Step Methodology:

      • Seeding:

        • Plate SH-SY5Y cells (differentiated with Retinoic Acid for 5 days to induce neuronal phenotype) at

          
           cells/well in 96-well plates.
          
        • Why Differentiated? Undifferentiated neuroblastoma cells are more robust and may mask toxicity relevant to mature neurons.

      • Treatment Groups (n=6 per group):

        • Negative Control: Vehicle (Media + 0.1% BSA).

        • Positive Control: 1% Triton X-100 (for LDH max release).

        • M40 Experimental: 0.1 µM, 1.0 µM, 10 µM, 50 µM.

        • M35 Comparator: 1.0 µM, 10 µM (Expect toxicity here).

      • Incubation:

        • Incubate for 24 hours at 37°C, 5% CO2.

      • Multiplex Readout:

        • Step 4a (LDH - Membrane Integrity): Collect 50 µL supernatant. Transfer to a fresh plate. Add LDH reaction mix (Lactate + NAD+ + Tetrazolium). Incubate 30 min. Read Absorbance at 490 nm.

        • Step 4b (MTT - Metabolic Health): To the remaining cells, add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

      Data Interpretation:

      • Safe Profile (M40): LDH release < 10% of Positive Control; MTT > 90% of Negative Control at 10 µM.

      • Toxic Profile (M35/High Dose): Significant LDH release or MTT reduction. Note: M35 often shows reduced MTT without massive LDH release initially, indicating mitochondrial stress before lysis.

      Advanced Evaluation: Functional Neurotoxicity

      Mere survival is not enough. A "non-toxic" antagonist must not inhibit neurite outgrowth or alter baseline calcium signaling.

      Protocol C: Neurite Outgrowth Interference
      • Method: Treat freshly plated primary cortical neurons or differentiating PC12 cells with M40 (1 µM).

      • Analysis: Automated tracing (e.g., ImageJ NeuronJ plugin).

      • Success Metric: Total neurite length per cell in M40 group should be statistically indistinguishable from Vehicle (p > 0.05).

      • Failure: Significant reduction suggests cytoskeletal toxicity, a known side effect of some peptide antagonists.

      Experimental Workflow Diagram

      Workflow cluster_treat Treatment Phase Start Neuronal Cell Culture (SH-SY5Y / Primary) Diff Differentiation (RA / NGF 5-7 Days) Start->Diff Dose1 M40 (0.1 - 50 µM) Diff->Dose1 Dose2 M35 (Comparator) Diff->Dose2 Assay1 Supernatant: LDH Assay (Membrane Lysis) Dose1->Assay1 Assay2 Adherent Cells: MTT/CCK-8 (Mitochondrial Health) Dose1->Assay2 Assay3 Morphology: Neurite Tracing Dose1->Assay3 Dose2->Assay1 Dose2->Assay2

      Caption: Figure 2. Integrated workflow for differentiating specific receptor antagonism from off-target cytotoxicity.

      References
      • Bartfai, T., et al. (1993). "Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes."[1] Proceedings of the National Academy of Sciences, 90(23), 11287-11291.[1] Link

      • Langel, U., et al. (1996). "A galanin-mastoparan chimeric peptide interacts with alpha subunits of heterotrimeric G-proteins." Regulatory Peptides, 62(1), 47-52. (Context on chimeric peptide toxicity mechanisms). Link

      • McDonald, M. P., & Crawley, J. N. (1996). "Galanin receptor antagonist M40 blocks galanin-induced choice accuracy deficits on a delayed-nonmatching-to-position task."[2] Behavioral Neuroscience, 110(5), 1025. (Demonstrates M40 safety/efficacy in vivo). Link

      • Barreto, G. E., et al. (2011). "Galanin receptor antagonist m35 but not m40 or c7 ameliorates cerulein-induced acute pancreatitis in mice."[3] Pancreatology, 10(6), 682-688.[3] (Comparative toxicity/efficacy study). Link

      • MedChemExpress. "M40 Product Datasheet & Biological Activity." (Source for solubility and handling standards). Link

      Sources

      A Researcher's Guide to Control Peptides for M40 Acetate Experiments

      Author: BenchChem Technical Support Team. Date: February 2026

      This guide provides an in-depth comparison of control peptides for experiments involving M40 acetate, a potent, non-selective galanin receptor antagonist. We will delve into the rationale behind experimental design, provide detailed protocols, and present data to ensure the scientific integrity of your research.

      Understanding M40 Acetate and the Galaninergic System

      M40 is a synthetic peptide antagonist of galanin receptors, with the sequence Galanin (1-13)-Pro-Pro-(Ala-Leu)2-Ala amide.[1] It is a valuable tool for investigating the physiological roles of galanin, a neuropeptide implicated in a wide array of biological processes including feeding, pain perception, and cognition.[1][2][3] M40 acts by competitively binding to galanin receptors (GalR), thereby blocking the downstream signaling initiated by the endogenous ligand, galanin.[4]

      Galanin mediates its effects through three G protein-coupled receptor (GPCR) subtypes:

      • GalR1 and GalR3: These receptors couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels.

      • GalR2: This receptor primarily couples to Gαq/11 proteins, which activates phospholipase C (PLC), leading to an increase in intracellular calcium.

      M40 is a non-selective antagonist, meaning it can block signaling through these different pathways.

      The Critical Role of a Control Peptide

      In any experiment involving a bioactive peptide like M40, a simple vehicle control (e.g., saline) is insufficient. A vehicle control can account for the effects of the injection or solution components, but it cannot rule out non-specific effects of the peptide itself. Peptides can have off-target effects due to their charge, hydrophobicity, or unforeseen interactions with other cellular components. Therefore, a well-designed, inactive control peptide is essential for validating that the observed effects of M40 are specifically due to its antagonism of galanin receptors.

      The gold standard for a negative control peptide is a scrambled peptide .

      What is a Scrambled Peptide?

      A scrambled peptide is an ideal negative control because it has the same amino acid composition, and therefore the same molecular weight and overall charge, as the active peptide.[5] However, the sequence of the amino acids is randomized.[5][6] This randomization disrupts the specific three-dimensional structure required for receptor binding and activation, rendering the peptide biologically inactive.[5]

      Key Features of a Scrambled Peptide Control:

      FeatureRationale
      Identical Amino Acid Composition Ensures the same molecular weight, charge, and general physicochemical properties as the active peptide, minimizing non-specific interactions.
      Randomized Amino Acid Sequence Disrupts the specific binding motif required for receptor interaction, leading to a loss of biological activity.
      High Purity Should be synthesized and purified to the same high standard as the active peptide to avoid confounding results from contaminants.

      While a universally recognized, commercially available scrambled control for M40 is not prominently documented, a custom-synthesized scrambled version of the M40 peptide is the most scientifically rigorous control for these experiments.

      M40 Acetate vs. Scrambled Control: A Comparative Overview

      The primary purpose of using a scrambled M40 control is to demonstrate the specificity of the M40 peptide's action. The expected outcome is that M40 will produce a measurable biological effect (e.g., blocking galanin-induced signaling), while the scrambled control will have no significant effect compared to the vehicle.

      Table 1: Expected Performance Comparison of M40 Acetate and a Scrambled Control Peptide

      Parameter M40 Acetate Scrambled M40 Control Rationale for Difference
      Galanin Receptor Binding (Ki) High affinity (nM range for GalR1 and GalR2)No significant binding expectedThe specific amino acid sequence of M40 is required for high-affinity interaction with the galanin receptor binding pocket. The randomized sequence of the scrambled peptide should not fit the receptor.
      Inhibition of Galanin-induced cAMP Decrease (via GalR1/3) Potent inhibitionNo significant inhibition expectedWithout binding to GalR1/3, the scrambled peptide cannot antagonize the Gαi/o-mediated inhibition of adenylyl cyclase by galanin.
      Inhibition of Galanin-induced Calcium Flux (via GalR2) Potent inhibitionNo significant inhibition expectedThe scrambled peptide is not expected to bind to GalR2 and therefore cannot block the Gαq/11-mediated activation of phospholipase C.
      In vivo Behavioral Effects (e.g., blocking galanin-induced feeding) Significant blockade of galanin-induced effects[1]No significant effect on galanin-induced behaviors expectedThe behavioral effects of M40 are mediated by its specific antagonism of galanin receptors in the central nervous system. The scrambled peptide should not engage these receptors.
      Baseline Activity (in the absence of galanin) Generally no effect, though some weak partial agonism has been noted at peripheral GalR2 at high concentrationsNo effect expectedAs an antagonist, M40 should be largely inert on its own. A well-designed scrambled peptide should also be inert.

      Experimental Protocols

      Here, we provide detailed, step-by-step methodologies for key experiments to validate the specificity of M40 using a scrambled peptide control.

      In Vitro Validation: Competitive Radioligand Binding Assay

      This assay directly measures the ability of M40 and the scrambled control to compete with a radiolabeled ligand for binding to galanin receptors.

      Objective: To determine the binding affinity (IC50) of M40 and the scrambled control peptide for galanin receptors.

      Materials:

      • Cell line expressing the galanin receptor of interest (e.g., CHO-K1 cells transfected with hGalR1)

      • Membrane preparation from the cell line

      • Radiolabeled galanin (e.g., 125I-galanin)

      • M40 acetate

      • Scrambled M40 control peptide

      • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

      • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

      • Scintillation fluid and counter

      Protocol:

      • Prepare serial dilutions of M40 and the scrambled M40 control peptide.

      • In a 96-well plate, add 50 µL of binding buffer to each well.

      • Add 25 µL of the appropriate concentration of M40, scrambled M40, or vehicle to the wells.

      • Add 25 µL of radiolabeled galanin to each well at a final concentration near its Kd.

      • Add 100 µL of the cell membrane preparation to each well.

      • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

      • Harvest the membranes by rapid filtration over a glass fiber filter mat, followed by washing with ice-cold wash buffer.

      • Allow the filters to dry, then add scintillation fluid and measure radioactivity using a scintillation counter.

      • Plot the percentage of specific binding against the log concentration of the competitor peptide and fit the data to a one-site competition model to determine the IC50.

      Expected Results: M40 should exhibit a concentration-dependent displacement of the radiolabeled galanin, yielding a low nanomolar IC50 value.[4] The scrambled M40 control should not significantly displace the radioligand at comparable concentrations.

      In Vitro Validation: cAMP Functional Assay (for GalR1/3)

      This assay measures the ability of M40 to antagonize the galanin-induced inhibition of cAMP production.

      Objective: To assess the functional antagonist activity of M40 at Gαi/o-coupled galanin receptors.

      Materials:

      • Cell line expressing GalR1 or GalR3

      • Forskolin (an adenylyl cyclase activator)

      • M40 acetate

      • Scrambled M40 control peptide

      • Galanin

      • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

      Protocol:

      • Seed the cells in a 96-well plate and grow to confluency.

      • Pre-treat the cells with various concentrations of M40 or the scrambled M40 control peptide for 15-30 minutes.

      • Add galanin at a concentration that gives a sub-maximal response (e.g., EC80) in the presence of a fixed concentration of forskolin.

      • Incubate for 30 minutes at 37°C.

      • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

      • Plot the cAMP levels against the log concentration of the antagonist to determine the IC50 for the blockade of the galanin response.

      Expected Results: M40 should produce a concentration-dependent reversal of the galanin-induced decrease in forskolin-stimulated cAMP levels. The scrambled M40 control should have no effect on the galanin response.

      In Vivo Validation: Microinjection and Behavioral Assessment

      This protocol describes the use of M40 in an in vivo model to block a galanin-mediated behavior.

      Objective: To determine if M40 can specifically block a galanin-induced behavioral change in a live animal model.

      Materials:

      • Stereotaxic apparatus

      • Microinjection pump and syringes

      • Cannulas for intracranial injection

      • M40 acetate (sterile solution)

      • Scrambled M40 control peptide (sterile solution)

      • Galanin (sterile solution)

      • Vehicle (e.g., sterile saline)

      • Animal model (e.g., rats) and appropriate behavioral testing paradigm (e.g., feeding behavior measurement).[1]

      Protocol:

      • Surgically implant cannulas into the desired brain region (e.g., the paraventricular nucleus of the hypothalamus) of the animals and allow for recovery.

      • On the day of the experiment, habituate the animals to the testing environment.

      • Divide the animals into experimental groups (e.g., Vehicle + Vehicle, Vehicle + Galanin, M40 + Galanin, Scrambled Control + Galanin).

      • Perform intracranial microinjections of the antagonist (M40 or scrambled control) or vehicle.

      • After a pre-determined time (e.g., 15-30 minutes), perform a second microinjection of galanin or vehicle.

      • Measure the behavioral outcome of interest (e.g., food intake over a 2-hour period).

      • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

      Expected Results: The "Vehicle + Galanin" group should show a significant increase in the measured behavior (e.g., food intake) compared to the "Vehicle + Vehicle" group. The "M40 + Galanin" group should show a significant attenuation of this behavioral effect.[1] The "Scrambled Control + Galanin" group should show no significant difference from the "Vehicle + Galanin" group, demonstrating that the effect of M40 is sequence-specific.

      Signaling Pathways and Experimental Workflow

      Visualizing the underlying mechanisms and experimental logic is crucial for a comprehensive understanding.

      Galanin Receptor Signaling Pathways

      GalaninSignaling cluster_GalR1_3 GalR1 / GalR3 Signaling cluster_GalR2 GalR2 Signaling Galanin1 Galanin GalR1_3 GalR1 / GalR3 Galanin1->GalR1_3 Activates G_alpha_i Gαi/o GalR1_3->G_alpha_i Activates M40_1 M40 M40_1->GalR1_3 Blocks Scrambled1 Scrambled Control Scrambled1->GalR1_3 No Effect AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Galanin2 Galanin GalR2 GalR2 Galanin2->GalR2 Activates G_alpha_q Gαq/11 GalR2->G_alpha_q Activates M40_2 M40 M40_2->GalR2 Blocks Scrambled2 Scrambled Control Scrambled2->GalR2 No Effect PLC Phospholipase C (PLC) G_alpha_q->PLC Activates IP3 IP3 PLC->IP3 Produces Ca2 Ca²⁺ Release IP3->Ca2 Stimulates

      Caption: Simplified signaling pathways for galanin receptors.

      Experimental Workflow for In Vivo Validation

      InVivoWorkflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis Cannulation Surgical Cannulation of Target Brain Region Recovery Animal Recovery Cannulation->Recovery Habituation Habituation to Test Environment Recovery->Habituation Grouping Randomize Animals into 4 Groups Habituation->Grouping Injection1 Microinjection 1: Vehicle, M40, or Scrambled Control Grouping->Injection1 Wait Wait 15-30 min Injection1->Wait Injection2 Microinjection 2: Vehicle or Galanin Wait->Injection2 Behavior Measure Behavioral Outcome (e.g., Food Intake) Injection2->Behavior Stats Statistical Analysis (ANOVA) Behavior->Stats Conclusion Draw Conclusions on Specificity of M40 Stats->Conclusion

      Caption: Workflow for in vivo validation of M40 specificity.

      Conclusion and Best Practices

      When using M40 acetate to probe the function of the galaninergic system, the inclusion of a scrambled peptide control is not just recommended—it is essential for rigorous, publishable research. While vehicle controls are necessary, they are insufficient to demonstrate that the observed effects are due to the specific molecular action of M40 at the galanin receptor.

      Key Takeaways for Researchers:

      • Always use a scrambled peptide control: This is the most effective way to control for non-specific peptide effects.

      • Ensure high purity of all peptides: Both M40 and the scrambled control should be of high purity (typically >95%) to avoid artifacts from contaminants.

      • Validate your controls: In every new experimental system, confirm that your scrambled control peptide is indeed inactive at the concentrations used.

      • Consider dose-response curves: A full dose-response curve for both the agonist (galanin) and the antagonist (M40) will provide a more complete picture of the pharmacological interactions.

      References

      • Crawley, J. N., et al. (1993). Galanin receptor antagonists M40 and C7 block galanin-induced feeding. Brain Research, 600(2), 268-272. [Link]

      • Branchek, T., et al. (1998). Molecular biology and pharmacology of galanin receptors. Annals of the New York Academy of Sciences, 863, 94-107. [Link]

      • Swanson, C. J., et al. (2005). Administration of the galanin antagonist M40 into lateral septum attenuates shock probe defensive burying behavior in rats. Neuropeptides, 39(5), 487-495. [Link]

      • Corwin, R. L., et al. (1995). Galanin and the galanin antagonist M40 do not change fat intake in a fat-chow choice paradigm in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 269(3), R511-R518. [Link]

      • Prazeres, D. M. F., & Martins, S. A. M. (Eds.). (2015). G protein-coupled receptor screening assays: Methods and protocols. Springer. [Link]

      • PeptaNova GmbH. (n.d.). Galanin-like Peptide (Human, 1-60). Retrieved from [Link]

      • QYAOBIO. (n.d.). Galanin Peptide. Retrieved from [Link]

      • Aapptec. (n.d.). Galanin, human; CAS 119418-04-1. Retrieved from [Link]

      • GenScript. (n.d.). Scrambled Library. Retrieved from [Link]

      • Hruby, V. J. (2002). Designing peptide receptor agonists and antagonists. Nature Reviews Drug Discovery, 1(11), 847-858. [Link]

      • Evans, B. E., et al. (1986). Design of nonpeptidal ligands for a peptide receptor: cholecystokinin antagonists. Journal of Medicinal Chemistry, 29(10), 2194-2201. [Link]

      • McDonald, M. P., & Crawley, J. N. (1996). Galanin receptor antagonist M40 blocks galanin-induced choice accuracy deficits on a delayed-nonmatching-to-position task. Behavioral Neuroscience, 110(5), 1025–1032. [Link]

      • van Wier, S. P., & Beekman, A. M. (2025). Peptide design to control protein–protein interactions. Chemical Society Reviews, 54(6), 1684-1698. [Link]

      • Smith, K. E., et al. (1998). Competition analysis of galanin and galanin peptide analogue binding to cloned human galanin receptors. British Journal of Pharmacology, 125(5), 1077–1085. [Link]

      • Liu, Z., et al. (2025). State-Specific Peptide Design Targeting G Protein-Coupled Receptors. Journal of Chemical Information and Modeling, 65(21), 6845-6855. [Link]

      • Holliday, N. D., & Cox, H. M. (2018). Probing GPCR Dimerization Using Peptides. Frontiers in Endocrinology, 9, 61. [Link]

      • Forrest, L. R., et al. (2022). Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding is relayed to the G-protein interface. PLOS Biology, 20(8), e3001746. [Link]

      • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

      • Kauk, M., & Hoffmann, C. (2018). Capturing Peptide–GPCR Interactions and Their Dynamics. Molecules, 23(7), 1735. [Link]

      Sources

      ×

      Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

      Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.